Product packaging for ASP5878(Cat. No.:CAS No. 1453208-66-6)

ASP5878

Cat. No.: B605635
CAS No.: 1453208-66-6
M. Wt: 407.4 g/mol
InChI Key: VDZZYOJYLLNBTD-UHFFFAOYSA-N
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Description

FGFR Inhibitor ASP5878 is an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR), with potential antineoplastic activity. Upon oral administration, FGFR inhibitor this compound binds to and inhibits FGFR, which results in the inhibition of FGFR-mediated signal transduction pathways. This inhibits proliferation in FGFR-overexpressing tumor cells. FGFR, a family of receptor tyrosine kinases upregulated in many tumor cell types, plays a key role in cellular proliferation and survival.
ASP-5878 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
a fibroblast growth factor receptor antagonist;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19F2N5O4 B605635 ASP5878 CAS No. 1453208-66-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[[5-[(2,6-difluoro-3,5-dimethoxyphenyl)methoxy]pyrimidin-2-yl]amino]pyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N5O4/c1-27-14-5-15(28-2)17(20)13(16(14)19)10-29-12-7-21-18(22-8-12)24-11-6-23-25(9-11)3-4-26/h5-9,26H,3-4,10H2,1-2H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZZYOJYLLNBTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1F)COC2=CN=C(N=C2)NC3=CN(N=C3)CCO)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1453208-66-6
Record name ASP-5878
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1453208666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ASP-5878
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0Z095LL72
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

ASP5878: A Deep Dive into its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP5878 is an orally bioavailable, selective small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1] Deregulated FGFR signaling, through mechanisms such as gene amplification, mutations, or fusions, is a key driver in various human cancers, making it a compelling therapeutic target.[2][3][4] This technical guide provides a comprehensive overview of the preclinical and early clinical data on the mechanism of action of this compound in cancer cells, with a focus on its molecular interactions, effects on downstream signaling, and anti-tumor activity.

Core Mechanism of Action: Targeting the FGFR Signaling Pathway

This compound exerts its anti-neoplastic activity by binding to and inhibiting FGFR1, FGFR2, FGFR3, and FGFR4.[1][2][3] This inhibition blocks the downstream signal transduction pathways mediated by FGFR, which are crucial for cellular proliferation and survival in tumors with aberrant FGFR signaling.[1]

The binding of fibroblast growth factors (FGFs) to their corresponding FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately regulate gene expression and drive cellular processes like proliferation, differentiation, migration, and angiogenesis. This compound competitively binds to the ATP-binding pocket of the FGFR kinase domain, preventing this autophosphorylation and subsequent activation of downstream signaling.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization pFGFR pFGFR FGFR->pFGFR Autophosphorylation This compound This compound This compound->pFGFR Inhibition FRS2 FRS2 pFGFR->FRS2 pFRS2 pFRS2 FRS2->pFRS2 Phosphorylation RAS_RAF_MEK RAS-RAF-MEK Pathway pFRS2->RAS_RAF_MEK ERK ERK RAS_RAF_MEK->ERK pERK pERK ERK->pERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Kinase_Assay Kinase Inhibition Assay Cell_Proliferation Cell Proliferation Assay Kinase_Assay->Cell_Proliferation Identifies potent inhibitor Western_Blot Western Blot Analysis Cell_Proliferation->Western_Blot Confirms on-target effect Xenograft Xenograft Model Development Western_Blot->Xenograft Justifies in vivo testing Treatment This compound Administration Xenograft->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring PD_Analysis Pharmacodynamic Analysis Monitoring->PD_Analysis

References

ASP5878: A Comprehensive Technical Profile of a Novel FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP5878 is a potent, orally bioavailable small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2] Aberrations in the FGF/FGFR signaling pathway, including gene amplification, mutations, and fusions, are well-documented drivers of oncogenesis in a variety of solid tumors.[2][3] this compound exhibits a distinct selectivity profile, potently inhibiting FGFR family members 1, 2, 3, and 4.[4][5][6][7] This document provides an in-depth technical guide on the FGFR selectivity profile of this compound, detailing its biochemical and cellular activity, the experimental protocols used for its characterization, and its mechanism of action.

Biochemical Activity and Selectivity

This compound demonstrates potent enzymatic inhibition of recombinant FGFR1, 2, 3, and 4 with IC50 values in the low nanomolar range.[4][5][6][7] Its selectivity has been evaluated against a broad panel of human kinases, revealing significant activity against a limited number of other kinases, including VEGFR2 and FMS.[4]

Target KinaseIC50 (nmol/L)
FGFR10.47[4][5]
FGFR20.60[4][5]
FGFR30.74[4][5]
FGFR43.5[4][5]
Table 1: In vitro inhibitory activity of this compound against FGFR family kinases.

A kinome scan of 128 human kinases revealed that at a concentration of 200 nmol/L, this compound inhibited a limited number of kinases by more than 50%.[4] Notably, in addition to the FGFR family, significant inhibition was observed for VEGFR2 and FMS.[4] The complete dataset from the kinome scan, detailing the percentage of inhibition for all 128 kinases, is not publicly available.

Cellular Activity

This compound effectively suppresses the proliferation of various human cancer cell lines harboring FGFR alterations, including hepatocellular carcinoma (HCC) and urothelial cancer.[4][6] This anti-proliferative activity is a direct consequence of the inhibition of FGFR signaling.

Cell LineCancer TypeFGFR AlterationIC50 (nmol/L)
Hep3B2.1-7Hepatocellular CarcinomaFGF19 expressing8.5[8]
HuH-7Hepatocellular CarcinomaFGF19 expressing27[8]
JHH-7Hepatocellular CarcinomaFGF19 expressing21[8]
UM-UC-14Urothelial CancerFGFR3 S249C<100[6]
RT-112Urothelial CancerFGFR3-TACC3 fusion8.7[4]
RT4Urothelial CancerFGFR3-TACC3 fusion<100[6]
SW 780Urothelial CancerFGFR3-BAIAP2L1 fusion<100[6]
JMSU-1Urothelial CancerFGFR1 overexpression<100[6]
Table 2: Anti-proliferative activity of this compound in various cancer cell lines.

Mechanism of Action: FGFR Signaling Inhibition

This compound exerts its anti-tumor effects by directly inhibiting the tyrosine kinase activity of FGFRs.[4] This leads to the suppression of downstream signaling pathways crucial for cancer cell proliferation, survival, and migration.[3][4] Upon ligand binding, FGFRs dimerize and autophosphorylate, creating docking sites for adaptor proteins like FGFR substrate 2 (FRS2).[4] Phosphorylated FRS2 recruits other signaling molecules, leading to the activation of the RAS-MAPK and PI3K-AKT pathways.[4][9] this compound blocks the initial autophosphorylation of FGFR, thereby preventing the activation of these downstream cascades.[4] This is evidenced by the reduced phosphorylation of FRS2 and ERK in cells treated with this compound.[4]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Autophosphorylation & Recruitment GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Migration ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects This compound This compound This compound->FGFR Inhibition

Caption: FGFR Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of this compound against FGFR kinases was determined using a biochemical assay. While the specific proprietary assay details are not fully disclosed, a representative protocol would involve the following steps:

  • Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50μM DTT).[10]

  • Procedure: a. Serially dilute this compound in DMSO. b. In a 96-well plate, combine the recombinant FGFR enzyme, the kinase substrate, and the diluted this compound or vehicle (DMSO). c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).[10] e. Terminate the reaction and quantify the amount of ADP produced using a detection reagent such as ADP-Glo™.[10][11] f. Measure luminescence, which is proportional to the kinase activity. g. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay (CellTiter-Glo®)

The anti-proliferative effects of this compound on cancer cell lines were assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.[4]

  • Cell Seeding: Seed cells in 96-well plates at a density of 2,000 cells per well and incubate overnight.[4]

  • Compound Treatment: Treat the cells with various concentrations of this compound for 4 to 5 days.[4]

  • Assay Procedure: a. Equilibrate the 96-well plate to room temperature for approximately 30 minutes.[8] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[8] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8] e. Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cell Viability Assay cluster_western Western Blot Analysis K1 Prepare serial dilutions of this compound K2 Combine FGFR enzyme, substrate, and this compound K1->K2 K3 Initiate reaction with ATP K2->K3 K4 Incubate at room temp. K3->K4 K5 Quantify ADP production (e.g., ADP-Glo™) K4->K5 K6 Measure luminescence K5->K6 C1 Seed cells in 96-well plates C2 Treat with this compound (4-5 days) C1->C2 C3 Add CellTiter-Glo® Reagent C2->C3 C4 Lyse cells and stabilize signal C3->C4 C5 Measure luminescence C4->C5 W1 Treat cells with this compound (e.g., 2 hours) W2 Lyse cells and quantify protein W1->W2 W3 SDS-PAGE and transfer to membrane W2->W3 W4 Block and incubate with primary antibodies (pFGFR, pFRS2, pERK) W3->W4 W5 Incubate with secondary antibody W4->W5 W6 Detect signal W5->W6

Caption: Experimental workflows for characterizing this compound.

Western Blot Analysis

Western blotting was used to confirm the inhibition of FGFR signaling pathways in cells.[4]

  • Cell Treatment and Lysis: a. Treat cultured cancer cells (e.g., Hep3B2.1-7) with varying concentrations of this compound for a specified time (e.g., 2 hours).[5] b. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. c. Centrifuge the lysates to pellet cellular debris and collect the supernatant. d. Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis and Transfer: a. Denature protein lysates by boiling in SDS-PAGE sample buffer. b. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection: a. Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies specific for phosphorylated FGFR, FRS2, and ERK overnight at 4°C. Total protein levels for each target and a loading control (e.g., actin) should also be assessed on parallel blots or after stripping. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent.

Conclusion

This compound is a potent and selective inhibitor of the FGFR family of receptor tyrosine kinases. It effectively inhibits FGFR signaling, leading to the suppression of downstream pathways and the inhibition of cell proliferation in cancer models with FGFR pathway activation. The data presented in this technical guide underscore the therapeutic potential of this compound for the treatment of cancers driven by aberrant FGFR signaling. Further clinical investigation is warranted to fully elucidate its safety and efficacy in patients.

References

ASP5878: A Technical Guide to its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP5878 is a novel, orally bioavailable small-molecule inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, 3, and 4.[1][2] Aberrant FGFR signaling, driven by gene amplification, mutations, or fusions, is a key oncogenic driver in various malignancies, including hepatocellular carcinoma (HCC) and urothelial cancer.[3][4][5] this compound demonstrates potent anti-proliferative and pro-apoptotic activity in cancer models harboring these FGFR alterations.[6][7] This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action

This compound exerts its therapeutic effect by binding to and inhibiting the kinase activity of FGFRs.[1] The binding of fibroblast growth factors (FGFs) to their receptors normally triggers receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins that activate a cascade of downstream signaling pathways crucial for cell growth, differentiation, and survival.[6][8] By inhibiting the initial autophosphorylation step, this compound effectively blocks these downstream signals, leading to cell growth inhibition and apoptosis in FGFR-dependent tumors.[3][6]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified against both recombinant FGFR kinases and various cancer cell lines.

TargetIC50 (nmol/L)Cell LineCancer TypeIC50 (nmol/L)
FGFR10.47[9][10][11]Hep3B2.1-7Hepatocellular Carcinoma8.5[6][10][11]
FGFR20.60[9][10][11]HuH-7Hepatocellular Carcinoma27[6][10][11]
FGFR30.74[9][10][11]JHH-7Hepatocellular Carcinoma21[6][10][11]
FGFR43.5[9][10][11]UM-UC-14Urothelial CancerPotent Inhibition (IC50 not specified)[7]
RT-112Urothelial CancerPotent Inhibition (IC50 not specified)[7]

Downstream Signaling Pathways Modulated by this compound

Preclinical studies in hepatocellular and urothelial carcinoma models have elucidated the primary downstream signaling pathways inhibited by this compound.

The FGFR4-FRS2-ERK Pathway in Hepatocellular Carcinoma

In HCC models characterized by FGF19 overexpression, a ligand for FGFR4, this compound demonstrates potent inhibition of the FGFR4 signaling cascade.[3][6] Upon inhibition of FGFR4 autophosphorylation by this compound, the recruitment and phosphorylation of the key adaptor protein, FGFR substrate 2 (FRS2), is blocked.[6][11] This prevents the subsequent activation of the RAS-MAPK-ERK pathway.[6][8] Specifically, this compound treatment leads to a concentration-dependent suppression of ERK phosphorylation.[6][11] The inhibition of this critical pro-survival pathway ultimately leads to the induction of apoptosis, as evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP).[6][10]

ASP5878_HCC_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Recruits pFRS2 p-FRS2 FRS2->pFRS2 Phosphorylates ERK ERK pFRS2->ERK Activates (via RAS/MAPK) pERK p-ERK ERK->pERK Phosphorylates Apoptosis Apoptosis (PARP Cleavage) pERK->Apoptosis Inhibits This compound This compound This compound->FGFR4 Inhibits Autophosphorylation

This compound inhibits the FGFR4-FRS2-ERK signaling pathway in FGF19-expressing HCC.

The FGFR3-ERK-c-MYC Axis in Urothelial Cancer

In urothelial cancer cell lines harboring FGFR3 mutations or fusions, this compound effectively inhibits FGFR3 phosphorylation.[5][7] This leads to a concentration-dependent decrease in the phosphorylation of the downstream effector ERK.[7] Furthermore, this compound treatment has been shown to reduce the protein expression of c-MYC, a critical oncoprotein involved in cell proliferation, which may be regulated by the FGFR/ERK signaling pathway.[4][5][7] This inhibition of the FGFR3-ERK-c-MYC axis contributes to the anti-proliferative effects of this compound in urothelial cancer, including in chemoresistant models.[5][7]

ASP5878_UC_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR3 FGFR3 (mutant/fusion) ERK ERK FGFR3->ERK Activates (via RAS/MAPK) pERK p-ERK ERK->pERK Phosphorylates cMYC c-MYC pERK->cMYC Stabilizes/ Upregulates Proliferation Cell Proliferation cMYC->Proliferation Promotes This compound This compound This compound->FGFR3 Inhibits Phosphorylation

This compound inhibits the FGFR3-ERK-c-MYC axis in urothelial cancer.

Experimental Protocols

The following section outlines the general methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vitro Cell Proliferation Assay

This assay is used to determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

  • Cell Seeding : Human cancer cell lines (e.g., Hep3B2.1-7, HuH-7, JHH-7 for HCC; UM-UC-14, RT-112 for urothelial cancer) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).

  • Viability Assessment : Cell viability is measured using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis : The luminescence or absorbance values are normalized to the vehicle-treated controls. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Western Blotting for Protein Phosphorylation and Expression

Western blotting is employed to assess the effect of this compound on the phosphorylation status and total protein levels of key signaling molecules.

Western_Blot_Workflow A 1. Cell Culture & Treatment with this compound B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE (Protein Separation by Size) B->C D 4. Protein Transfer to Membrane C->D E 5. Blocking (Prevent non-specific binding) D->E F 6. Primary Antibody Incubation (e.g., anti-p-FGFR, anti-p-ERK, anti-c-MYC) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection & Imaging G->H

General workflow for Western blot analysis of this compound's effects.

  • Cell Treatment and Lysis : Cancer cells are treated with various concentrations of this compound for a defined time (e.g., 2 hours for phosphorylation studies).[6][7] Subsequently, cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

  • Protein Quantification : The total protein concentration in each lysate is determined using a standard method, such as the BCA assay, to ensure equal loading.

  • SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated overnight with primary antibodies specific for the proteins of interest (e.g., phospho-FGFR, total FGFR, phospho-FRS2, phospho-ERK, total ERK, c-MYC, PARP, and a loading control like actin).

  • Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on an imaging system. The intensity of the bands is quantified to determine the relative changes in protein phosphorylation or expression.

Conclusion

This compound is a potent FGFR inhibitor that effectively targets the downstream signaling pathways crucial for the proliferation and survival of FGFR-dependent cancer cells.[6][7] In hepatocellular carcinoma, it primarily inhibits the FGFR4-FRS2-ERK pathway, leading to apoptosis.[6] In urothelial cancer, it targets the FGFR3-ERK-c-MYC axis, suppressing cell proliferation.[5][7] The well-defined mechanism of action, supported by robust preclinical data, positions this compound as a promising therapeutic agent for patients with tumors harboring FGFR genetic alterations.[3][5] Further clinical investigation is ongoing to fully elucidate its safety and efficacy in these patient populations.[2]

References

ASP5878: A Technical Overview of Efficacy in FGFR-Driven Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

ASP5878 is a potent and selective oral inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4.[1] Preclinical and early clinical data have demonstrated its potential as a therapeutic agent in specific cancers characterized by aberrant FGFR signaling pathways. This document provides a comprehensive technical summary of the efficacy of this compound, focusing on hepatocellular carcinoma and urothelial carcinoma, where the most robust data is available. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows to support further research and development.

Mechanism of Action

This compound exerts its antineoplastic activity by binding to and inhibiting the kinase activity of FGFRs.[1] The FGF/FGFR signaling cascade is a critical pathway involved in cell proliferation, differentiation, migration, and angiogenesis.[2] In several cancers, genetic alterations such as gene amplification, mutations, or fusions lead to the constitutive activation of this pathway, driving tumor growth and survival.[2] this compound selectively targets these altered FGFRs, leading to the inhibition of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which in turn suppresses cell proliferation and induces apoptosis in FGFR-dependent tumor cells.[2][3]

FGFR Signaling Pathway Inhibition by this compound

The binding of FGF ligands to their receptors (FGFRs) induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activates a cascade of downstream signaling molecules, including Fibroblast Growth Factor Receptor Substrate 2 (FRS2) and Extracellular signal-regulated kinase (ERK). This compound blocks this initial phosphorylation step, thereby inhibiting the entire downstream cascade.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation This compound This compound This compound->FGFR Inhibition

FGFR Signaling Pathway and this compound Inhibition

Efficacy in Hepatocellular Carcinoma (HCC)

The efficacy of this compound in HCC is particularly noted in tumors with overexpression of Fibroblast Growth Factor 19 (FGF19), a key ligand for FGFR4.[3][4]

Preclinical Data

In Vitro Efficacy:

This compound has demonstrated potent inhibition of cell proliferation in HCC cell lines that overexpress FGF19.[4]

Cell LineFGF19 StatusIC50 (nmol/L)
Hep3B2.1-7Overexpression8.5[4]
HuH-7Overexpression27[4]
JHH-7Overexpression21[4]

In Vivo Efficacy:

Studies using xenograft models of HCC have shown significant tumor regression with oral administration of this compound.[4]

Animal ModelCell LineTreatmentTumor Regression
Nude MiceHep3B2.1-7 (subcutaneous)1 mg/kg this compound9%
Nude MiceHep3B2.1-7 (subcutaneous)3 mg/kg this compound88%[4]
Nude MiceHuH-7 (orthotopic)Not specifiedComplete regression
Experimental Protocols

Cell Proliferation Assay:

  • Cell Culture: HCC cell lines (e.g., Hep3B2.1-7, HuH-7, JHH-7) were cultured in appropriate media and conditions as recommended by the supplier.[4]

  • Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of this compound.

  • Analysis: Cell viability was assessed after a defined incubation period (e.g., 72 hours) using a standard method like the Cell Counting Kit-8 (CCK-8) assay, which measures metabolic activity.[5][6] Absorbance is read at 450 nm, and IC50 values are calculated.

HCC Xenograft Model:

  • Animal Model: Four-week-old male nude mice (e.g., CAnN.Cg-Foxn1nu/CrlCrlj) were used.[4]

  • Tumor Implantation:

    • Subcutaneous Model: Hep3B2.1-7 cells were inoculated subcutaneously into the flank of the mice.[4]

    • Orthotopic Model: HuH-7 cells were inoculated directly into the liver.[3]

  • Treatment: Once tumors reached a specified volume, mice were treated with oral doses of this compound (e.g., 1 and 3 mg/kg) or a vehicle control, typically once daily.[4]

  • Analysis: Tumor volume was measured regularly, and at the end of the study, tumors were excised for further analysis, such as Western blotting to assess target engagement.[4]

Efficacy in Urothelial Carcinoma

This compound has shown notable efficacy in urothelial carcinoma, particularly in models with FGFR3 genetic alterations, such as point mutations or gene fusions (e.g., FGFR3-TACC3).[2] This includes efficacy in chemoresistant models.

Preclinical Data

In Vitro Efficacy:

This compound selectively inhibited the proliferation of urothelial cancer cell lines harboring FGFR3 alterations.[2][7]

Cell LineFGFR3 AlterationIC50 (nmol/L)
UM-UC-14FGFR3-TACC3 FusionNot specified, but sensitive[2]
RT-112FGFR3 Point Mutation8.7[2]
RT-112 (Gemcitabine-resistant)FGFR3 Point Mutation10[2]
RT4Not specified, but sensitiveNot specified, but sensitive[7]
SW 780Not specified, but sensitiveNot specified, but sensitive[7]

In Vivo Efficacy:

In xenograft models of urothelial carcinoma, once-daily oral administration of this compound resulted in potent antitumor activities.[2][7]

Animal ModelCell LineTreatmentOutcome
Nude MiceUM-UC-14 (subcutaneous)>1 mg/kg this compoundDose-dependent tumor regression[8]
Nude MiceRT-112 (subcutaneous)Not specifiedPotent antitumor activity[2]
Nude MiceRT-112 (Gemcitabine-resistant)Not specifiedPotent antitumor activity[2]
Experimental Protocols

Western Blot for Phospho-FGFR and Phospho-ERK:

  • Cell Lysis: Urothelial cancer cells (e.g., UM-UC-14, RT-112) were treated with this compound for a specified time (e.g., 2 hours), then lysed to extract proteins.[2]

  • Electrophoresis and Transfer: Protein lysates were separated by SDS-PAGE and transferred to a PVDF membrane.[9]

  • Immunoblotting: Membranes were incubated with primary antibodies against phosphorylated FGFR3 and phosphorylated ERK, followed by HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using a chemiluminescence detection system. A decrease in the intensity of the phosphorylated protein bands indicates target inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Culture FGFR-Altered Cancer Cell Lines Treatment_vitro Treat with this compound (Dose-Response) CellCulture->Treatment_vitro ProlifAssay Cell Proliferation Assay (e.g., CCK-8) Treatment_vitro->ProlifAssay WesternBlot Western Blot for p-FGFR, p-ERK Treatment_vitro->WesternBlot IC50 Determine IC50 ProlifAssay->IC50 TargetInhibition Confirm Target Inhibition WesternBlot->TargetInhibition Implantation Implant Tumor Cells in Nude Mice (Xenograft) Treatment_vivo Oral Administration of this compound Implantation->Treatment_vivo TumorMeasurement Measure Tumor Volume Treatment_vivo->TumorMeasurement Efficacy Assess Antitumor Efficacy TumorMeasurement->Efficacy

General Preclinical Efficacy Workflow for this compound

Efficacy in Squamous Cell Lung Carcinoma (SCC)

FGFR1 amplification is a known oncogenic driver in a subset of lung squamous cell carcinomas.[10] While preclinical studies have shown that some FGFR inhibitors can be effective in FGFR1-amplified SCC models, specific data on the efficacy of this compound in this cancer type is limited in the published literature.[11][12] However, patients with squamous cell lung carcinoma with FGFR genetic alterations were included in the dose-expansion part of the Phase 1 clinical trial of this compound, indicating a therapeutic interest in this indication.[13]

Clinical Trial Data

A Phase 1, first-in-human study (NCT02038673) of this compound was conducted in patients with advanced solid tumors. The dose-expansion phase of this trial specifically enrolled patients with urothelial carcinoma, hepatocellular carcinoma, or squamous cell lung carcinoma with FGFR genetic alterations. While the study established a recommended Phase 2 dose and characterized the safety profile, detailed efficacy results for each cancer cohort have not been extensively published.

Conclusion

This compound is a selective FGFR inhibitor with demonstrated preclinical efficacy in hepatocellular carcinoma with FGF19 overexpression and in urothelial carcinoma with FGFR3 genetic alterations. Its mechanism of action involves the direct inhibition of FGFR phosphorylation and downstream signaling pathways crucial for tumor cell proliferation and survival. While its clinical development included patients with squamous cell lung carcinoma, further data is needed to fully elucidate its efficacy in this and other FGFR-driven cancers. The information presented in this guide provides a foundational understanding for researchers and professionals in the field of oncology drug development.

References

ASP5878: A Deep Dive into its Effects on Apoptosis and Cell Cycle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP5878 is a potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[1] Dysregulation of FGFR signaling is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the effects of this compound on two fundamental cellular processes: apoptosis and the cell cycle, based on available preclinical data.

Mechanism of Action: Targeting the FGFR Signaling Pathway

This compound exerts its anti-tumor activity by binding to and inhibiting the kinase activity of FGFRs. This blockade disrupts downstream signaling cascades that are critical for tumor cell growth and survival.[1] One of the key pathways affected is the RAS-MAPK/ERK pathway. Inhibition of FGFR by this compound leads to a reduction in the phosphorylation of ERK, a central mediator of cell proliferation.[2] Furthermore, this compound has been shown to decrease the expression of c-MYC, an oncoprotein that is a downstream target of the FGFR/ERK pathway and a key regulator of cell cycle progression and apoptosis.[2][3]

Effect on Apoptosis

This compound has been demonstrated to induce apoptosis in cancer cells, a programmed cell death mechanism that is essential for eliminating damaged or unwanted cells. A key indicator of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. In hepatocellular carcinoma (HCC) cell lines, treatment with this compound has been shown to induce the cleavage of PARP, confirming the induction of apoptosis.

Quantitative Analysis of Apoptosis

Experimental Protocols

Western Blot Analysis for PARP Cleavage

This protocol outlines the general steps for detecting PARP cleavage by Western blot, a standard method to confirm apoptosis.

1. Cell Lysis:

  • Treat cancer cells with desired concentrations of this compound for a specified time.

  • Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors to prevent protein degradation.

2. Protein Quantification:

  • Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay) to ensure equal loading.

3. SDS-PAGE and Electrotransfer:

  • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for PARP that recognizes both the full-length and the cleaved fragments.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

5. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system. The appearance of an 89 kDa fragment alongside the full-length 116 kDa PARP indicates apoptosis.

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 This compound Signaling Pathway This compound This compound FGFR FGFR This compound->FGFR Inhibits RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK Activates ERK ERK RAS_MAPK->ERK Activates cMYC c-MYC ERK->cMYC Upregulates Apoptosis Apoptosis cMYC->Apoptosis Promotes Cell_Cycle_Arrest Cell Cycle Arrest cMYC->Cell_Cycle_Arrest Induces

Caption: this compound inhibits the FGFR signaling pathway, leading to apoptosis and cell cycle arrest.

cluster_1 Western Blot Workflow for PARP Cleavage A Cell Treatment with this compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Electrotransfer to Membrane C->D E Immunoblotting with PARP Antibody D->E F Detection of Cleaved PARP E->F

Caption: Workflow for detecting this compound-induced apoptosis via PARP cleavage.

Effect on Cell Cycle

By downregulating c-MYC, a critical regulator of the cell cycle, this compound is anticipated to induce cell cycle arrest. The c-MYC oncoprotein is known to drive the transition from the G1 to the S phase of the cell cycle. Its inhibition would therefore be expected to lead to an accumulation of cells in the G1 phase, preventing them from entering the DNA synthesis phase and ultimately halting proliferation.

Quantitative Analysis of Cell Cycle

Detailed quantitative data representing the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) following this compound treatment is not currently available in published literature. Such data, typically obtained through flow cytometry, would be invaluable for a more complete understanding of the cytostatic effects of this inhibitor.

Experimental Protocols

Flow Cytometry for Cell Cycle Analysis

The following is a general protocol for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

1. Cell Preparation:

  • Treat cells with this compound at various concentrations and for different durations.

  • Harvest the cells and wash them with phosphate-buffered saline (PBS).

2. Fixation:

  • Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping.

  • Incubate the cells on ice or at -20°C for at least 30 minutes.

3. Staining:

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).

4. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • The DNA content of the cells is measured by the fluorescence intensity of the PI.

  • The data is then analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Logical Relationship Diagram

cluster_2 This compound's Dual Effect on Cancer Cells This compound This compound FGFR_Inhibition FGFR Inhibition This compound->FGFR_Inhibition Apoptosis_Induction Induction of Apoptosis FGFR_Inhibition->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest FGFR_Inhibition->Cell_Cycle_Arrest Reduced_Proliferation Reduced Tumor Cell Proliferation Apoptosis_Induction->Reduced_Proliferation Cell_Cycle_Arrest->Reduced_Proliferation

Caption: this compound inhibits FGFR, leading to both apoptosis and cell cycle arrest, ultimately reducing cancer cell proliferation.

Summary and Future Directions

This compound is a promising FGFR inhibitor that demonstrates anti-cancer activity through the induction of apoptosis and likely, cell cycle arrest. The inhibition of the FGFR/ERK/c-MYC signaling axis appears to be a key mechanism underlying these effects. While the qualitative evidence is strong, there is a clear need for more quantitative data to fully elucidate the concentration- and time-dependent effects of this compound on apoptosis and cell cycle distribution in various cancer models. Such data will be critical for the continued development and optimal clinical application of this targeted therapy. Researchers are encouraged to perform detailed dose-response and time-course studies using techniques such as flow cytometry and quantitative Western blotting to build a more comprehensive profile of this compound's cellular effects.

References

Preclinical Profile of ASP5878 in Hepatocellular Carcinoma: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth summary of the preclinical studies of ASP5878, a novel inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4, in the context of hepatocellular carcinoma (HCC). The data herein is compiled from published preclinical research and is intended to offer a comprehensive resource for professionals in the field of oncology drug development.

Mechanism of Action

This compound is a potent and selective tyrosine kinase inhibitor targeting FGFR1, FGFR2, FGFR3, and FGFR4.[1] In hepatocellular carcinoma, a significant driver of oncogenesis in a subset of patients is the aberrant signaling of the FGF19-FGFR4 axis.[2] this compound exerts its anti-tumor effects by inhibiting the phosphorylation of FGFR4 and its downstream signaling molecules, which include FRS2 and ERK.[1][3] This inhibition of the signaling cascade ultimately leads to the induction of apoptosis in cancer cells.[3][4]

Signaling Pathway of this compound in FGF19-Expressing HCC

ASP5878_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 binds FRS2 FRS2 FGFR4->FRS2 phosphorylates βKlotho βKlotho βKlotho->FGFR4 co-receptor GRB2 GRB2 FRS2->GRB2 RAS-RAF-ERK1/2 RAS-RAF-ERK1/2 GRB2->RAS-RAF-ERK1/2 PI3K-AKT PI3K-AKT GRB2->PI3K-AKT Proliferation Proliferation RAS-RAF-ERK1/2->Proliferation Anti-apoptosis Anti-apoptosis PI3K-AKT->Anti-apoptosis This compound This compound This compound->FGFR4 inhibits phosphorylation

Caption: Mechanism of action of this compound in the FGF19-FGFR4 signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseIC50 (nmol/L)
FGFR10.47
FGFR20.60
FGFR30.74
FGFR43.5

Data sourced from Futami et al. (2015) and MedChemExpress.[1][5]

Table 2: In Vitro Anti-proliferative Activity of this compound in FGF19-Expressing HCC Cell Lines
Cell LineIC50 (nmol/L)
Hep3B2.1-78.5
HuH-727
JHH-721

Data sourced from Futami et al. (2015) and MedChemExpress.[1][5]

Table 3: In Vivo Antitumor Activity of this compound in HCC Xenograft Models
Animal ModelTreatmentDosageTumor Growth Inhibition/Regression
Hep3B2.1-7 Subcutaneous XenograftThis compound1 mg/kg, once daily9% regression
Hep3B2.1-7 Subcutaneous XenograftThis compound3 mg/kg, once daily88% regression
HuH-7 Orthotopic XenograftThis compound3 mg/kg, once dailyComplete tumor regression

Data sourced from Futami et al. (2017) and MedChemExpress.[1][6]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

In Vitro Kinase Assay

The inhibitory activity of this compound against FGFR1, 2, 3, and 4 was determined using a kinase assay. While the specific assay format is not detailed in the provided search results, such assays typically involve incubating the recombinant kinase with a substrate and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is then measured, often by quantifying the amount of phosphorylated substrate, to determine the IC50 value.

Cell Lines and Culture

The human HCC cell lines Hep3B2.1-7, HuH-7, and JHH-7, all of which express FGF19, were used in the preclinical studies.[3] These cell lines were cultured in appropriate media and conditions for subsequent in vitro and in vivo experiments.

Western Blotting

To investigate the effect of this compound on downstream signaling, Hep3B2.1-7 cells were treated with the compound for specified durations.[3] Cell lysates were then prepared and subjected to Western blotting to detect the phosphorylation status of key proteins including FGFR4, FRS2, and ERK, as well as the cleavage of PARP, an indicator of apoptosis.[3][5]

Experimental Workflow for Western Blotting

Western_Blot_Workflow A Treat Hep3B2.1-7 cells with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (e.g., p-FGFR4, p-ERK) F->G H Secondary Antibody Incubation G->H I Detection and Imaging H->I

Caption: A generalized workflow for Western blotting experiments.

In Vivo Xenograft Studies

The in vivo efficacy of this compound was evaluated in mouse xenograft models.[1]

  • Subcutaneous Xenograft Model: Hep3B2.1-7 cells were subcutaneously inoculated into nude mice.[1] Once tumors reached a certain size, the mice were treated with oral doses of this compound (e.g., 1 and 3 mg/kg) or a vehicle control.[1][3] Tumor volume and body weight were monitored throughout the study.[3]

  • Orthotopic Xenograft Model: To create a more clinically relevant model, HuH-7 cells, engineered to express luciferase (HuH-7-Luc), were directly inoculated into the livers of mice.[6] Tumor growth was monitored using bioluminescent imaging.[3] The mice were treated with this compound, sorafenib (as a comparator), or a vehicle control, and survival was a key endpoint.[3]

Logical Relationship of Preclinical Evaluation

Preclinical_Evaluation_Logic cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies A Kinase Assays (IC50 for FGFR1-4) B Cell Proliferation Assays (IC50 in HCC cell lines) A->B informs C Western Blotting (Mechanism of Action) B->C validates mechanism D Subcutaneous Xenograft Model (Tumor Regression) C->D predicts efficacy E Orthotopic Xenograft Model (Tumor Regression & Survival) D->E confirms efficacy in clinically relevant model

Caption: Logical flow of the preclinical evaluation of this compound in HCC.

Conclusion

The preclinical data strongly suggest that this compound is a potent inhibitor of the FGF/FGFR signaling pathway with significant anti-tumor activity in FGF19-expressing hepatocellular carcinoma models. The in vitro studies demonstrated direct inhibition of FGFR kinases and suppression of cancer cell proliferation. These findings were translated into in vivo models, where oral administration of this compound led to substantial and, in some cases, complete tumor regression and improved survival. These promising preclinical results provided a strong rationale for the clinical development of this compound for the treatment of patients with FGF19-expressing HCC.[3][4]

References

ASP5878: A Targeted Therapy for FGFR-Driven Urothelial Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor (FGFR) signaling plays a critical role in cell proliferation, differentiation, and survival.[1][2] Aberrant FGFR signaling, driven by genetic alterations such as mutations, fusions, and amplifications, is a key oncogenic driver in a subset of urothelial carcinomas.[3][4] In particular, alterations in FGFR3 are frequently observed in this malignancy, making it a prime target for therapeutic intervention. ASP5878 is a potent and selective small-molecule inhibitor of the FGFR family of receptor tyrosine kinases, showing significant promise in preclinical models of FGFR-driven urothelial cancer.[3][4] This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to this compound in the context of urothelial cancer.

Mechanism of Action

This compound is a selective inhibitor of FGFR1, FGFR2, FGFR3, and FGFR4.[3][4] In urothelial cancer cells harboring activating FGFR3 mutations (e.g., S249C) or fusions (e.g., FGFR3-TACC3), this compound has been shown to inhibit FGFR3 autophosphorylation.[3] This blockade of receptor activation leads to the downstream suppression of the mitogen-activated protein kinase (MAPK) pathway, as evidenced by a reduction in the phosphorylation of ERK.[3] The inhibition of this key signaling cascade ultimately results in decreased cell proliferation and tumor growth.[3]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR3 FGFR3 FGF->FGFR3 FRS2 FRS2 FGFR3->FRS2 P GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation This compound This compound This compound->FGFR3 Inhibits

FGFR3 signaling pathway and inhibition by this compound.

In Vitro Efficacy

The potency of this compound has been evaluated against both the isolated FGFR kinases and a panel of urothelial cancer cell lines with and without FGFR alterations.

Kinase Inhibition Profile

This compound demonstrates potent inhibition of the enzymatic activity of FGFR family members, with the highest potency observed against FGFR1, 2, and 3.[3]

Kinase TargetIC50 (nmol/L)
FGFR10.47
FGFR20.60
FGFR30.74
FGFR43.5

Table 1: In vitro kinase inhibitory activity of this compound.[3]

Anti-proliferative Activity in Urothelial Cancer Cell Lines

This compound selectively inhibits the proliferation of urothelial cancer cell lines that harbor FGFR3 genetic alterations.[3] In contrast, cell lines without such alterations are significantly less sensitive to the compound.[3]

Cell LineFGFR3 AlterationIC50 (nmol/L)
UM-UC-14S249C mutation8.7
RT-112FGFR3-TACC3 fusion8.7
RT4FGFR3-TACC3 fusion<100
SW 780FGFR3-BAIAP2L1 fusion<100
T24No known FGFR alteration>300
5637No known FGFR alteration>300

Table 2: Anti-proliferative activity of this compound in human urothelial cancer cell lines.[3]

Activity in Chemoresistant Urothelial Cancer Models

A significant challenge in the treatment of urothelial cancer is the development of resistance to standard chemotherapy. Preclinical studies have demonstrated that this compound retains its anti-proliferative activity in urothelial cancer cell lines that have acquired resistance to adriamycin or gemcitabine.[3]

Cell LineResistanceIC50 (nmol/L)
UM-UC-14 (Parental)-8.7
UM-UC-14 (Adriamycin-Resistant)Adriamycin11
RT-112 (Parental)-8.7
RT-112 (Gemcitabine-Resistant)Gemcitabine10

Table 3: Anti-proliferative activity of this compound in chemoresistant urothelial cancer cell lines.[3]

Furthermore, this compound was shown to decrease the expression of c-MYC, an oncoprotein that can be upregulated in gemcitabine-resistant cells, in both parental and gemcitabine-resistant RT-112 cell lines.[4]

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in subcutaneous xenograft models of human urothelial cancer.

Xenograft Model Studies

Once-daily oral administration of this compound resulted in potent, dose-dependent anti-tumor activity in xenograft models using the UM-UC-14 (FGFR3 S249C) and RT-112 (FGFR3-TACC3) cell lines.[3][5] Importantly, this anti-tumor effect was also observed in a xenograft model established with gemcitabine-resistant RT-112 cells.[3][5] The treatments were well-tolerated, with no significant impact on the body weight of the mice.[3]

Xenograft ModelThis compound Dose (mg/kg, oral, once daily)Tumor Growth Inhibition/Regression
UM-UC-141, 3, 10Dose-dependent tumor regression
RT-1123, 10, 30Dose-dependent tumor regression
Gemcitabine-Resistant RT-11210, 30Dose-dependent tumor regression

Table 4: In vivo anti-tumor efficacy of this compound in urothelial cancer xenograft models.[3][5]

Experimental Protocols

The following sections detail the general methodologies employed in the preclinical evaluation of this compound.

Cell Viability Assay

The anti-proliferative activity of this compound is determined using a cell viability assay that quantifies the amount of ATP, an indicator of metabolically active cells.

  • Cell Plating: Urothelial cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (e.g., 0.1% DMSO) for a period of 4 to 5 days.[3]

  • ATP Quantification: At the end of the incubation period, a reagent that lyses the cells and contains luciferase and its substrate is added to each well. The resulting luminescence, which is proportional to the amount of ATP, is measured using a luminometer.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Western Blot Analysis

Western blotting is used to assess the effect of this compound on the phosphorylation status of FGFR3 and downstream signaling proteins like ERK.

  • Cell Lysis: Urothelial cancer cells are treated with various concentrations of this compound for a specified time (e.g., 2 hours).[3] The cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

  • Gel Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated FGFR3, total FGFR3, phosphorylated ERK, and total ERK. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal on an imaging system.

Subcutaneous Xenograft Model

The in vivo anti-tumor efficacy of this compound is evaluated in immunodeficient mice bearing human urothelial cancer xenografts.

  • Cell Implantation: A suspension of human urothelial cancer cells (e.g., 3 x 10^6 cells) is subcutaneously injected into the flank of nude mice.[3]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.

  • Drug Administration: this compound is administered orally once daily at specified doses.[3][5] The control group receives a vehicle solution.

  • Tumor Measurement and Body Weight Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.

  • Pharmacodynamic Analysis: In some studies, tumors are collected at various time points after drug administration to assess the in vivo inhibition of FGFR3 phosphorylation using methods like sandwich ELISA.[5]

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Urothelial Cancer Cell Lines (FGFR3-altered and wild-type) Cell_Viability Cell Viability Assay (ATP-based) Cell_Lines->Cell_Viability Western_Blot Western Blot (pFGFR3, pERK) Cell_Lines->Western_Blot Xenograft Subcutaneous Xenograft Model (Nude Mice) Cell_Lines->Xenograft IC50 IC50 Determination Cell_Viability->IC50 Pathway_Inhibition Pathway Inhibition Confirmed Western_Blot->Pathway_Inhibition Treatment Oral Administration of this compound Xenograft->Treatment Tumor_Growth Tumor Growth Measurement Treatment->Tumor_Growth Efficacy Anti-Tumor Efficacy Determined Tumor_Growth->Efficacy

Preclinical experimental workflow for this compound.

Conclusion

This compound is a selective FGFR inhibitor with potent anti-tumor activity in preclinical models of urothelial cancer driven by FGFR3 alterations. Its ability to inhibit cell proliferation and induce tumor regression, including in chemoresistant settings, highlights its potential as a valuable targeted therapy for this patient population. Further clinical investigation is warranted to establish the safety and efficacy of this compound in patients with FGFR-driven urothelial carcinoma.

References

ASP5878: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ASP5878, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This document consolidates key information on its chemical structure, physicochemical properties, mechanism of action, preclinical efficacy, and clinical safety profile. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Chemical Structure and Properties

This compound is an orally bioavailable small molecule inhibitor targeting the FGFR family of receptor tyrosine kinases.[1] Its chemical and physical properties are summarized below.

PropertyValueReference
IUPAC Name 2-(4-((5-((2,6-Difluoro-3,5-dimethoxybenzyl)oxy)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)ethanol[2]
Chemical Formula C₁₈H₁₉F₂N₅O₄[2][3][4]
Molecular Weight 407.37 g/mol [2][4]
CAS Number 1453208-66-6[2][3][4]
SMILES COC1=CC(OC)=C(F)C(COC2=CN=C(NC3=CN(CCO)N=C3)N=C2)=C1F[2]
Solubility Soluble in DMSO.[5] Insoluble in water.[5][5]
Appearance Solid[3]

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of FGFR1, 2, 3, and 4.[6] The binding of fibroblast growth factors (FGFs) to their receptors (FGFRs) triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[3] This pathway plays a crucial role in cell proliferation, differentiation, and survival.[3] Dysregulation of the FGF/FGFR signaling axis has been implicated in the pathogenesis of various cancers.[6]

This compound exerts its anti-tumor activity by binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its phosphorylation and subsequent activation of downstream signaling pathways.[2] Notably, this compound has been shown to suppress the phosphorylation of FGFR substrate 2 (FRS2) and extracellular signal-regulated kinase (ERK), key components of the FGFR signaling cascade.[3][6] This inhibition ultimately leads to decreased cell proliferation and induction of apoptosis in cancer cells with aberrant FGFR signaling.[3][6]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FGFR->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Differentiation ERK->Cell_Effects This compound This compound This compound->FGFR Inhibition

Figure 1: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Preclinical Data

In Vitro Kinase Inhibitory Activity

This compound demonstrates potent inhibitory activity against the enzymatic activity of recombinant FGFRs.

TargetIC₅₀ (nmol/L)Reference
FGFR10.47[6]
FGFR20.60[6]
FGFR30.74[6]
FGFR43.5[6]
In Vitro Anti-proliferative Activity

This compound has shown significant anti-proliferative effects in various cancer cell lines, particularly those with FGFR gene alterations.

Cell LineCancer TypeFGFR AlterationIC₅₀ (nmol/L)Reference
Hep3B2.1-7Hepatocellular CarcinomaFGF19 Amplification8.5[3]
JHH-7Hepatocellular CarcinomaFGF19 Expression21[3]
HuH-7Hepatocellular CarcinomaFGF19 Expression27[3]
UM-UC-14Urothelial CancerFGFR3 S249C<100[6]
RT-112Urothelial CancerFGFR3-TACC3<100[6]
RT4Urothelial CancerFGFR3-TACC3<100[6]
SW 780Urothelial CancerFGFR3-BAIAP2L1<100[6]
In Vivo Efficacy in Xenograft Models

Oral administration of this compound has demonstrated significant anti-tumor activity in mouse xenograft models of hepatocellular carcinoma and urothelial cancer.

Cancer TypeCell LineMouse ModelDosingOutcomeReference
Hepatocellular CarcinomaHep3B2.1-7Subcutaneous Xenograft3 mg/kg, once daily, oral88% tumor regression[3]
Hepatocellular CarcinomaHuH-7Orthotopic Xenograft3 mg/kg, once daily, oralComplete tumor regression and extended survival[3]
Urothelial CancerUM-UC-14Subcutaneous Xenograft>1 mg/kg, once daily, oralDose-dependent tumor growth inhibition and regression[6]
Urothelial CancerRT-112Subcutaneous XenograftDose-dependentTumor growth inhibition[6]
Urothelial CancerGemcitabine-resistant RT-112Subcutaneous XenograftNot specifiedTumor growth inhibition[6]

Clinical Data

A Phase 1, open-label, first-in-human study (NCT02038673) was conducted to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of this compound in patients with advanced solid tumors.[6]

ParameterFindingReference
Recommended Phase 2 Dose 16 mg twice daily (BID), 5 days on/2 days off[6]
Dose-Limiting Toxicity Hyperphosphatemia[6]
Common Adverse Events Retinal detachment, diarrhea, increased alanine aminotransferase[6]

Experimental Protocols

In Vitro Cell Proliferation Assay (CellTiter-Glo®)

This protocol is adapted from studies investigating the anti-proliferative effects of this compound.[3][6]

Cell_Proliferation_Assay A Seed cells in 96-well plates (e.g., 2000 cells/well) and incubate overnight. B Treat cells with varying concentrations of this compound. A->B C Incubate for 4-5 days. B->C D Equilibrate plate to room temperature. C->D E Add CellTiter-Glo® Reagent. D->E F Mix on an orbital shaker to induce cell lysis. E->F G Incubate at room temperature to stabilize luminescent signal. F->G H Measure luminescence using a plate reader. G->H

Figure 2: Workflow for the CellTiter-Glo® cell viability assay.

Methodology:

  • Seed cancer cells in 96-well opaque-walled plates at a density of approximately 2,000 cells per well and allow them to adhere overnight.

  • The following day, treat the cells with a serial dilution of this compound.

  • Incubate the plates for 4 to 5 days under standard cell culture conditions.

  • Equilibrate the plates to room temperature for about 30 minutes.

  • Add CellTiter-Glo® Reagent to each well, following the manufacturer's instructions.

  • Lyse the cells by mixing on an orbital shaker for 2 minutes.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a microplate reader to determine cell viability.

Western Blotting for FGFR Pathway Proteins

This protocol outlines the general steps for assessing the phosphorylation status of key proteins in the FGFR signaling pathway following this compound treatment.[3][6]

Methodology:

  • Cell Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 2 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-FGFR, total FGFR, phospho-FRS2, total FRS2, phospho-ERK, total ERK, and a loading control like actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.

In Vivo Xenograft Tumor Model

This protocol is a general guide for evaluating the in vivo anti-tumor efficacy of this compound.[3][6]

Methodology:

  • Cell Implantation: Subcutaneously inoculate cancer cells (e.g., Hep3B2.1-7 or UM-UC-14) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Group Randomization: Randomize the mice into treatment and control groups with similar mean tumor volumes.

  • Drug Administration: Administer this compound orally, once daily, at the desired doses. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume (e.g., using the formula: (length × width²) / 2).

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of general health and toxicity.

  • Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points after the last dose, tumors can be excised for pharmacodynamic analysis, such as western blotting or ELISA, to assess the inhibition of FGFR signaling in vivo.

References

The FGFR Inhibitor ASP5878: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP5878 is an orally bioavailable small-molecule inhibitor targeting fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4.[1][2] Deregulation of FGFR signaling pathways is implicated in the pathogenesis of various human cancers, making it a key target for therapeutic intervention.[1] this compound has demonstrated potent anti-tumor activity in preclinical models of hepatocellular carcinoma and urothelial cancer, particularly in tumors harboring FGFR genetic alterations.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, based on available preclinical and clinical data.

Pharmacodynamics

In Vitro Activity

This compound potently inhibits the kinase activity of FGFR family members. The half-maximal inhibitory concentrations (IC50) for recombinant FGFR enzymes are summarized in the table below.[3][5][6] The selectivity of this compound has been profiled against a broad panel of human kinases, with significant inhibition (>50% at 200 nmol/L) observed for FGFRs, VEGFR2, and FMS.[3]

Table 1: In Vitro Kinase Inhibition Profile of this compound

Target KinaseIC50 (nmol/L)
FGFR10.47[3][5][6]
FGFR20.60[3][5][6]
FGFR30.74[3][5][6]
FGFR43.5[3][5][6]

In cell-based assays, this compound has shown potent anti-proliferative effects in cancer cell lines with FGFR alterations. For example, in hepatocellular carcinoma cell lines expressing FGF19, this compound demonstrated significant growth inhibition.[6] Similarly, in urothelial cancer cell lines with FGFR3 point mutations or fusions, this compound effectively inhibited cell proliferation.[4]

Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeFGFR AlterationIC50 (nmol/L)
Hep3B2.1-7Hepatocellular CarcinomaFGF19 expression8.5[6]
HuH-7Hepatocellular CarcinomaFGF19 expression27[6]
JHH-7Hepatocellular CarcinomaFGF19 expression21[6]
UM-UC-14Urothelial CancerFGFR3 mutation8.7[4]
RT-112Urothelial CancerFGFR3 fusion10[4]
Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting FGFR-mediated downstream signaling pathways. Upon binding to FGFR, this compound blocks the phosphorylation of the receptor and its substrate, FRS2. This, in turn, suppresses the activation of the downstream MAPK/ERK pathway, which is crucial for cell proliferation and survival.[3][5][6]

FGFR_Signaling_Pathway FGFR Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates This compound This compound This compound->FGFR Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

FGFR Signaling Pathway Inhibition by this compound
In Vivo Pharmacodynamics

In preclinical xenograft models, oral administration of this compound has demonstrated significant anti-tumor activity. In a hepatocellular carcinoma model using Hep3B2.1-7 cells, once-daily oral administration of this compound at 1 mg/kg and 3 mg/kg resulted in 9% and 88% tumor regression, respectively, without significant effects on body weight.[3] This anti-tumor effect was associated with the inhibition of FRS2 mobility shift and ERK phosphorylation in tumor tissues.[3]

Pharmacokinetics

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic parameters for this compound are not extensively published. However, in vivo studies have utilized once-daily oral dosing in mouse models, suggesting adequate oral bioavailability and exposure for anti-tumor efficacy.[3]

Clinical Pharmacokinetics

Preliminary pharmacokinetic data for this compound are available from a first-in-human Phase 1 clinical trial (NCT02038673) in patients with advanced solid tumors.[1] Following oral administration, plasma concentrations of this compound increased in a dose-proportional manner.[1]

Table 3: Preliminary Human Pharmacokinetic Parameters of this compound

ParameterValue
Median Tmax (Time to Maximum Concentration)1 - 3 hours[1]
Median T1/2 (Half-life)2 - 6 hours[1]

The Phase 1 study evaluated various dosing schedules, including once-daily and twice-daily continuous dosing, as well as a 5-days-on/2-days-off schedule.[7]

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of this compound against FGFR kinases was determined using a mobility shift assay. While specific protocol details are proprietary, a general workflow for such an assay is outlined below.

Kinase_Assay_Workflow General Workflow for In Vitro Kinase Assay Start Start Prepare_Reagents Prepare Reagents: - Recombinant FGFR enzyme - Substrate (e.g., poly(Glu,Tyr)) - ATP - this compound dilutions Start->Prepare_Reagents Incubate Incubate enzyme, substrate, ATP, and this compound Prepare_Reagents->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Separate Separate phosphorylated and non-phosphorylated substrate (e.g., electrophoresis) Stop_Reaction->Separate Detect Detect signal from phosphorylated substrate Separate->Detect Analyze Analyze data to determine IC50 Detect->Analyze End End Analyze->End

General Workflow for In Vitro Kinase Assay
Cell Proliferation Assay

The anti-proliferative effect of this compound was assessed using a CellTiter-Glo Luminescent Cell Viability Assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of approximately 2,000 to 5,000 cells per well and incubated overnight.

  • Drug Treatment: Cells were treated with various concentrations of this compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: The plates were incubated for 4 to 5 days.

  • Viability Measurement: CellTiter-Glo reagent was added to each well, and luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves.

In Vivo Xenograft Model

The anti-tumor efficacy of this compound was evaluated in subcutaneous xenograft models.

  • Animal Model: Male nude mice (e.g., BALB/c nu/nu or CAnN.Cg-Foxn1nu/CrlCrlj) were used.

  • Tumor Cell Implantation: Human cancer cells (e.g., Hep3B2.1-7 or UM-UC-14) were subcutaneously inoculated into the flank of the mice.

  • Tumor Growth and Grouping: Tumors were allowed to grow to a palpable size, and mice were then randomized into treatment and control groups.

  • Drug Administration: this compound was suspended in a vehicle such as 0.5% methyl cellulose and administered orally once daily at specified doses (e.g., 1 mg/kg, 3 mg/kg).

  • Monitoring: Tumor volume and body weight were measured regularly (e.g., twice weekly). Tumor volume was calculated using the formula: (length × width²) / 2.

  • Pharmacodynamic Analysis: At the end of the study, tumors were excised for analysis of downstream signaling molecules (e.g., p-ERK) by methods such as western blotting or ELISA.

Clinical Development

This compound has been evaluated in a Phase 1 clinical trial (NCT02038673) to determine its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity in patients with advanced solid tumors.[1] The dose-escalation part of the study identified dose-limiting toxicities, including hyperphosphatemia.[7] The recommended Phase 2 dose has been explored in expansion cohorts for specific tumor types with FGFR alterations.[7] Common treatment-related adverse events included hyperphosphatemia, retinal detachment, diarrhea, and increased alanine aminotransferase.[7]

Conclusion

This compound is a potent and selective inhibitor of FGFRs with a clear mechanism of action involving the suppression of the FGFR-FRS2-ERK signaling pathway. It has demonstrated significant anti-tumor activity in preclinical models of cancers with FGFR alterations. Early clinical data have established its pharmacokinetic profile and identified a manageable safety profile, with hyperphosphatemia being a notable on-target effect. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with FGFR-driven malignancies.

References

ASP5878: A Comprehensive Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ASP5878 is a novel, orally active, selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, 3, and 4.[1][2][3] Developed by Astellas Pharma Inc., it has been investigated as a targeted therapy for various solid tumors characterized by aberrant FGFR signaling.[1][4] The FGF/FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis.[5][6] Genetic alterations such as gene amplification, mutations, and fusions in FGFRs can lead to oncogenic transformation and tumor progression, making them attractive targets for cancer therapy.[1][3][5] This document provides an in-depth technical guide on the discovery, preclinical evaluation, and clinical development of this compound.

Discovery and Preclinical Development

Kinase Inhibition Profile

This compound was identified as a potent and selective inhibitor of the FGFR family. In vitro kinase assays demonstrated its high affinity for FGFR1, 2, 3, and 4.[5][7] The selectivity of this compound was confirmed against a broad panel of human kinases, where it showed minimal activity against other kinase families at therapeutic concentrations.[5][7]

Table 1: Kinase Inhibition Profile of this compound
Kinase IC50 (nmol/L)
FGFR10.47[5][7]
FGFR20.60[5][7]
FGFR30.74[5][7]
FGFR43.5[4][5][7]
Selectivity PanelThis compound (200 nmol/L) inhibited only 9 out of 128 kinases by more than 50%, including the FGFR family.[5][7]
Mechanism of Action

The binding of Fibroblast Growth Factors (FGFs) to their corresponding FGFRs induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain.[5][6] This activation initiates downstream signaling cascades, primarily the RAS-MAPK-ERK and PI3K-AKT pathways, which regulate cell proliferation and survival.[6] this compound exerts its therapeutic effect by binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting autophosphorylation and subsequent activation of these downstream pathways.[4][5] This leads to cell growth inhibition and apoptosis in cancer cells dependent on FGFR signaling.[4]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding HSPG HSPG HSPG->FGFR FGFR->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Angiogenesis ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse This compound This compound This compound->FGFR Inhibition Phase1_Trial_Workflow cluster_escalation Dose Escalation cluster_expansion Dose Expansion start_esca Enroll Patients (Solid Tumors) dose_0_5_qd 0.5 - 2 mg QD start_esca->dose_0_5_qd dose_2_40_bid 2 - 40 mg BID dose_0_5_qd->dose_2_40_bid eval_dlt Evaluate DLTs (Hyperphosphatemia) dose_2_40_bid->eval_dlt det_mtd Determine MTD & Recommended Dose eval_dlt->det_mtd start_exp Enroll Patients (UC, HCC, SqCLC with FGFR alterations) det_mtd->start_exp admin_dose Administer 16 mg BID (5 days on / 2 days off) start_exp->admin_dose eval_safety Evaluate Safety & Antitumor Activity admin_dose->eval_safety end_study Final Analysis eval_safety->end_study

References

Methodological & Application

Application Notes and Protocols for ASP5878 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP5878 is a potent and selective, orally bioavailable small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2] It targets FGFR1, FGFR2, FGFR3, and FGFR4, which are key regulators of cellular processes such as proliferation, survival, and differentiation.[3][4] Genetic alterations in FGFRs, including mutations, amplifications, and fusions, are oncogenic drivers in various cancers, making FGFRs attractive therapeutic targets.[4][5] this compound has shown significant anti-tumor activity in preclinical models of hepatocellular carcinoma (HCC) and urothelial cancer with aberrant FGFR signaling.[4][5] These application notes provide detailed protocols for determining the optimal concentration of this compound in cell culture and for assessing its effects on cell viability, signaling pathways, and apoptosis.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the kinase activity of FGFRs.[3] This prevents the autophosphorylation of the receptors upon ligand binding, thereby blocking the activation of downstream signaling cascades.[3][6] A primary pathway affected is the RAS-MAPK-ERK pathway, which is crucial for cell proliferation.[3][6] Inhibition of this pathway by this compound leads to decreased cell growth and induction of apoptosis in cancer cells that are dependent on FGFR signaling.[3][4]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against FGFR Kinases
KinaseIC50 (nmol/L)
FGFR10.47
FGFR20.60
FGFR30.74
FGFR43.5

Data compiled from studies on recombinant FGFR tyrosine kinase activities.[3]

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeFGFR AlterationIC50 (nmol/L)
Hep3B2.1-7Hepatocellular CarcinomaFGF19 expressing8.5
HuH-7Hepatocellular CarcinomaFGF19 expressing27
JHH-7Hepatocellular CarcinomaFGF19 expressing21
UM-UC-14Urothelial CancerFGFR3 point mutation-
RT-112Urothelial CancerFGFR3 point mutation-
RT4Urothelial Cancer--
SW 780Urothelial Cancer--

IC50 values were determined after 5 days of continuous exposure to this compound.[3][5]

Signaling Pathway

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruitment RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->FGFR Inhibition Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow start Seed cells in 96-well plate incubation1 Incubate overnight start->incubation1 treatment Treat with this compound serial dilutions incubation1->treatment incubation2 Incubate for 5 days treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 2-4 hours mtt_addition->incubation3 solubilization Solubilize formazan with DMSO incubation3->solubilization readout Measure absorbance at 570 nm solubilization->readout analysis Calculate IC50 readout->analysis Western_Blot_Workflow cluster_workflow Western Blot Workflow start Seed and treat cells with this compound lysis Cell Lysis start->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Analysis of Protein Phosphorylation detection->analysis Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow start Seed and treat cells with this compound harvest Harvest cells start->harvest stain Stain with Annexin V and PI harvest->stain incubation Incubate for 15 min stain->incubation analysis Analyze by Flow Cytometry incubation->analysis quantify Quantify Apoptotic Cells analysis->quantify

References

Application Notes and Protocols for ASP5878 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of ASP5878, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs), in preclinical in vivo mouse models of cancer.

Introduction

This compound is a selective small-molecule inhibitor targeting FGFR1, 2, 3, and 4.[1][2][3] The FGF/FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers.[4][5][6] this compound has demonstrated significant antitumor activity in mouse xenograft models of urothelial carcinoma and hepatocellular carcinoma (HCC) harboring FGFR genetic alterations.[1][2][4] These notes offer a summary of its in vivo efficacy and detailed protocols for its application in research settings.

Mechanism of Action

This compound exerts its therapeutic effect by potently inhibiting the tyrosine kinase activity of FGFR1, 2, 3, and 4.[1][3] This inhibition blocks the downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell growth and survival.[4][5] In sensitive cancer models, this compound has been shown to inhibit the phosphorylation of FGFR and downstream signaling molecules like FRS2 and ERK, leading to apoptosis and tumor regression.[1][4]

FGFR Signaling Pathway and this compound Inhibition

FGFR_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound This compound->FGFR experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis cell_culture 1. Cancer Cell Culture (e.g., UM-UC-14, Hep3B2.1-7) tumor_implantation 2. Tumor Implantation (Subcutaneous or Orthotopic) cell_culture->tumor_implantation tumor_growth 3. Tumor Growth to Required Volume tumor_implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization drug_prep 5. This compound Formulation (in 0.5% Methyl Cellulose) randomization->drug_prep administration 6. Daily Oral Gavage (p.o., q.d.) drug_prep->administration monitoring 7. Monitor Tumor Volume & Body Weight administration->monitoring euthanasia 8. Euthanasia & Tumor Collection monitoring->euthanasia pd_analysis 9. Pharmacodynamic Analysis (ELISA, Western Blot) euthanasia->pd_analysis data_analysis 10. Data Analysis & Interpretation pd_analysis->data_analysis

References

Application Notes and Protocols for ASP5878 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP5878 is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs), targeting FGFR1, 2, 3, and 4.[1][2][3] It is an orally bioavailable compound that has demonstrated potential antineoplastic activity by inhibiting FGFR-mediated signal transduction pathways, which are crucial for cell proliferation and survival in various cancers.[2][4] Preclinical studies have shown its efficacy in tumor models of urothelial cancer and hepatocellular carcinoma (HCC) harboring FGFR genetic alterations.[2][5][6] These notes provide detailed protocols for the preparation and administration of this compound for in vivo animal studies, based on established preclinical research.

Physicochemical and Pharmacological Properties

A summary of the key properties of this compound is provided below to guide formulation and experimental design.

PropertyValueReference
Chemical Name 2-[4-({5-[(2,6-difluoro-3,5-dimethoxyphenyl)methoxy]pyrimidin-2-yl}amino)-1H-pyrazol-1-yl]ethan-1-ol[5]
Molecular Formula C18H19F2N5O4[1]
Molecular Weight 407.37 g/mol [1]
In Vitro IC50 FGFR1: 0.47 nM, FGFR2: 0.60 nM, FGFR3: 0.74 nM, FGFR4: 3.5 nM[1][7][8]
Solubility DMSO: 81 mg/mL (198.83 mM); Water: Insoluble; Ethanol: Insoluble[1]
Storage (Powder) 3 years at -20°C[1]
Storage (Stock Solution) 1 year at -80°C in solvent; 1 month at -20°C in solvent[1]

Signaling Pathway of this compound

This compound exerts its therapeutic effect by inhibiting the FGF/FGFR signaling pathway. Upon binding of FGF ligands, FGFRs dimerize and autophosphorylate, recruiting adaptor proteins like FGFR substrate 2 (FRS2).[2] This activates downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival.[2][7] this compound blocks the initial FGFR phosphorylation, thereby inhibiting the entire downstream cascade.[2][7]

ASP5878_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 This compound This compound This compound->FGFR ERK pERK FRS2->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Mechanism of action of this compound in the FGFR signaling pathway.

Experimental Protocols

Preparation of this compound for Oral Administration (Suspension)

This protocol is based on methods used in published xenograft studies.[2][5]

Materials:

  • This compound powder

  • 0.5% (w/v) Methyl cellulose (MC) in sterile water

  • Sterile conical tubes (15 mL or 50 mL)

  • Weighing scale and spatula

  • Vortex mixer

  • Oral gavage needles

Procedure:

  • Calculate the required amount of this compound based on the desired dose (e.g., 3 mg/kg) and the number and weight of the animals. For example, for 10 mice weighing 20g each, to be dosed at 3 mg/kg with a dosing volume of 10 mL/kg (0.2 mL/mouse), the total volume needed is 2 mL. The total drug needed is 0.6 mg. It is advisable to prepare a slight excess (e.g., 2.5 mL).

  • Weigh the calculated amount of this compound powder and place it in a sterile conical tube.

  • Prepare the 0.5% MC vehicle by dissolving methyl cellulose in sterile water.

  • Add the required volume of 0.5% MC to the tube containing this compound.

  • Vortex the tube vigorously for 5-10 minutes to ensure a uniform suspension. Visually inspect to ensure there are no large clumps of powder.

  • The suspension should be prepared fresh daily before administration. Keep the suspension on a vortex or mix well before each animal is dosed to ensure homogeneity.

Alternative Vehicle Formulations for Oral Administration

For compounds with poor solubility, alternative vehicles can be used to improve bioavailability. The following formulations have also been reported for this compound.[1][3]

Formulation A: PEG300/Tween-80/Saline

  • Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

  • Procedure:

    • Dissolve this compound in DMSO first.

    • Add PEG300 and mix until clear.

    • Add Tween-80 and mix until clear.

    • Finally, add saline to reach the final volume.

    • This solution should be used immediately.[1]

Formulation B: Corn Oil

  • Composition: 10% DMSO, 90% Corn Oil

  • Procedure:

    • Dissolve this compound in DMSO.

    • Add the corn oil and mix thoroughly.

Animal Dosing and Study Design

The following is a general workflow for an in vivo efficacy study using a xenograft model.

Animal Models:

  • Male nude mice (BALB/c nu/nu or similar), 5-6 weeks old, are commonly used for xenograft studies.[2][5]

Tumor Cell Inoculation:

  • Cancer cell lines harboring FGFR alterations (e.g., UM-UC-14, RT-112, Hep3B2.1-7) are subcutaneously inoculated into the flank of the mice.[2][5]

  • A typical inoculation volume is 3 x 10^6 cells in 0.1 mL of a 1:1 mixture of Matrigel and PBS.[2][5]

Treatment Protocol:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

  • Administer this compound orally once daily at doses ranging from 0.3 to 10 mg/kg.[5] A dose of 3 mg/kg has been shown to induce tumor regression.[1][2]

  • The vehicle control group should receive the same volume of the corresponding vehicle (e.g., 0.5% MC).

  • Monitor tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length × Width²) / 2.[2][5]

  • The study duration can vary, but efficacy is often observed within 14-21 days of treatment.[2][7]

Experimental_Workflow start Start inoculation Subcutaneous inoculation of tumor cells in mice start->inoculation growth Allow tumors to grow to palpable size inoculation->growth randomization Randomize mice into Vehicle and this compound groups growth->randomization treatment Daily oral administration of vehicle or this compound randomization->treatment monitoring Monitor tumor volume and body weight treatment->monitoring monitoring->treatment Repeat daily endpoint Endpoint analysis (e.g., tumor collection) monitoring->endpoint end End endpoint->end

Caption: General experimental workflow for in vivo efficacy studies of this compound.

Quantitative Data Summary

ParameterAnimal ModelCell LineDoseRouteVehicleOutcomeReference
Antitumor Activity Nude MiceUM-UC-140.3 - 10 mg/kgOral (daily)0.5% MCDose-dependent tumor growth inhibition[5]
Antitumor Activity Nude MiceRT-112 (Gem-resistant)3, 10 mg/kgOral (daily)0.5% MCTumor growth inhibition[5]
Antitumor Activity Nude MiceHep3B2.1-71, 3 mg/kgOral (daily)0.5% MC9% and 88% tumor regression, respectively[2][7]
Antitumor Activity Nude Mice (orthotopic)HuH-73 mg/kgOral (daily)0.5% MC or Cremophor EL/EthanolComplete tumor regression and extended survival[2]
Pharmacodynamics Nude MiceUM-UC-14Single doseOral0.5% MCInhibition of FGFR3 phosphorylation in tumors[5]
Pharmacodynamics Nude MiceHep3B2.1-71, 3 mg/kgOral0.5% MCSuppression of FRS2 and ERK phosphorylation in tumors[7]

Conclusion

This compound is a promising FGFR inhibitor with demonstrated preclinical efficacy. For animal studies, oral administration via gavage is the standard route. A suspension in 0.5% methyl cellulose is a well-documented and effective vehicle for delivering consistent doses in xenograft models. Careful preparation of the formulation and adherence to a consistent dosing schedule are critical for obtaining reproducible results. Researchers should always adhere to institutional guidelines for animal care and use throughout the experimental process.

References

ASP5878 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP5878 is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2][3] Aberrant FGFR signaling is a key driver in various malignancies, making FGFR inhibitors like this compound a promising therapeutic strategy.[1][2] These application notes provide detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and other solvent systems, along with standardized protocols for solubility determination and an overview of the relevant signaling pathway.

Solubility of this compound

Understanding the solubility of a compound is critical for the preparation of stock solutions for in vitro and in vivo studies.

Quantitative Solubility Data

The solubility of this compound in various solvents is summarized in the table below. It is highly soluble in DMSO, which is a common solvent for preparing concentrated stock solutions.

Solvent SystemSolubilityNotes
DMSO ≥ 250 mg/mL (613.69 mM)[4]Hygroscopic DMSO can impact solubility; it is recommended to use newly opened DMSO.[4]
DMSO Sparingly soluble: 1-10 mg/mL[5]-
Acetonitrile Slightly soluble: 0.1-1 mg/mL[5]-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.08 mg/mL (5.11 mM)[4]A clear solution can be achieved at this concentration.[4]
10% DMSO, 90% Corn Oil ≥ 2.08 mg/mL (5.11 mM)[4]A clear solution can be achieved at this concentration.[4]

Experimental Protocols

Accurate determination of a compound's solubility is fundamental for preclinical drug development. Below are two standard protocols for assessing thermodynamic and kinetic solubility.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound, which is considered its "true" solubility.

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at equilibrium.

Materials:

  • This compound (solid powder)

  • Selected solvent (e.g., DMSO, Acetonitrile, Phosphate-Buffered Saline)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system

  • Analytical balance

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial tightly and place it on a shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, allow the vial to stand to let the undissolved solid settle.

  • Centrifuge the vial to further separate the undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC method with a standard calibration curve.

  • The resulting concentration is the thermodynamic solubility of this compound in the tested solvent at the specified temperature.

Protocol 2: Kinetic Solubility Determination (Nephelometry)

This high-throughput method assesses the solubility of a compound from a DMSO stock solution, which is relevant for many in vitro screening assays.

Objective: To determine the concentration at which this compound precipitates when diluted from a DMSO stock solution into an aqueous buffer.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well or 384-well microplates

  • Automated liquid handler or multichannel pipette

  • Plate reader with nephelometry capabilities

Procedure:

  • Prepare a serial dilution of the this compound DMSO stock solution in a microplate.

  • In a separate microplate, add the aqueous buffer.

  • Using a liquid handler, transfer a small volume of the this compound DMSO dilutions to the corresponding wells of the plate containing the aqueous buffer. This will initiate the precipitation process if the solubility limit is exceeded.

  • Mix the contents of the wells thoroughly.

  • Incubate the plate at a controlled temperature (e.g., room temperature) for a specified period (e.g., 1-2 hours).

  • Measure the light scattering (turbidity) in each well using a nephelometer.

  • The concentration at which a significant increase in turbidity is observed compared to the baseline is determined as the kinetic solubility.

Signaling Pathway and Mechanism of Action

This compound functions by inhibiting the kinase activity of FGFRs, thereby blocking downstream signaling pathways that are crucial for tumor cell proliferation and survival.[1][2][3] The primary pathway affected is the RAS-MAPK-ERK pathway.[1][2]

FGFR Signaling Pathway Inhibition by this compound

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation FGF FGF Ligand FGF->FGFR Binding & Dimerization GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Translocation Transcription_Factors Transcription Factors ERK_n->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression This compound This compound This compound->FGFR Inhibition

Caption: Inhibition of the FGFR signaling pathway by this compound.

Experimental Workflow for Solubility Determination

Solubility_Workflow cluster_thermodynamic Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (Nephelometry) T1 Add excess This compound powder to solvent T2 Equilibrate (24-48h with agitation) T1->T2 T3 Centrifuge & Filter T2->T3 T4 Quantify by HPLC T3->T4 End End T4->End K1 Prepare serial dilution of this compound in DMSO K2 Add to aqueous buffer K1->K2 K3 Incubate (1-2h) K2->K3 K4 Measure Turbidity K3->K4 K4->End Start Start Start->T1 Start->K1

Caption: Workflow for thermodynamic and kinetic solubility determination.

References

Application Notes and Protocols: Detection of p-FGFR Inhibition by ASP5878 using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the detection and quantification of phosphorylated Fibroblast Growth Factor Receptor (p-FGFR) in cell lysates following treatment with ASP5878, a potent and selective small molecule inhibitor of FGFRs 1, 2, 3, and 4.[1][2][3][4] The provided methodology is essential for researchers evaluating the pharmacodynamic effects of this compound and similar compounds on the FGFR signaling pathway. Included are protocols for cell treatment, protein extraction, Western blotting, and data analysis, alongside representative data and visual diagrams of the experimental workflow and the targeted signaling pathway.

Introduction

The Fibroblast Growth Factor (FGF) signaling pathway plays a critical role in cell proliferation, differentiation, migration, and survival.[1][5] Aberrant activation of FGFRs through mutation, amplification, or fusion is a key oncogenic driver in various cancers, including urothelial and hepatocellular carcinomas.[2][3] this compound is a novel inhibitor that has demonstrated potent, selective inhibition of FGFR tyrosine kinases, leading to the suppression of downstream signaling and induction of apoptosis in cancer cells with FGFR alterations.[1][2][3]

Western blotting is a fundamental technique to assess the phosphorylation status of FGFR, providing a direct measure of the inhibitor's efficacy in blocking receptor activation. This protocol outlines a robust method to measure the concentration-dependent inhibition of FGFR phosphorylation by this compound.

Data Presentation

The following table summarizes the expected dose-dependent effect of this compound on p-FGFR levels in a representative cancer cell line harboring an FGFR alteration (e.g., UM-UC-14 or Hep3B2.1-7).[1][2] Data is presented as a percentage of p-FGFR relative to a vehicle-treated control, normalized to total FGFR or a loading control like GAPDH or β-actin.

This compound Concentration (nmol/L)Mean p-FGFR Level (% of Control)Standard Deviation
0 (Vehicle)100± 5.0
185± 4.2
1050± 3.5
10015± 2.1
1000<5± 1.0

Note: These values are representative and should be determined empirically for each specific cell line and experimental condition.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Line Selection: Utilize a cancer cell line with known FGFR alterations, such as UM-UC-14 (FGFR3 mutation) or Hep3B2.1-7 (FGF19 expression).[1][2]

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 nmol/L).[2] Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Once cells reach the desired confluency, replace the medium with the prepared this compound-containing or vehicle control medium.

  • Incubation: Incubate the cells for a predetermined time, typically 2 hours, to observe the direct effect on FGFR phosphorylation.[2]

Protein Extraction
  • Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lysis Buffer Addition: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Cell Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.[6]

Western Blotting
  • Sample Preparation: Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95-100°C for 5 minutes.[6]

  • SDS-PAGE: Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.[7]

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated FGFR (e.g., anti-phospho-FGFR (Tyr653/654)) diluted in blocking buffer.[8][9][10] The incubation should be performed overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[6]

  • Washing: Repeat the washing step as described in step 6.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[6][11]

  • Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against total FGFR or a loading control protein like GAPDH or β-actin.

Mandatory Visualizations

FGFR Signaling Pathway and this compound Inhibition

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF Ligand FGF Ligand FGFR FGFR FGF Ligand->FGFR Binding & Dimerization FGFR->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation Cell Proliferation, Survival, Migration RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation This compound This compound This compound->FGFR Inhibition

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Western Blot Experimental Workflow

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting cluster_analysis Data Analysis A Seed Cells B Treat with this compound or Vehicle A->B C Incubate (e.g., 2h) B->C D Cell Lysis C->D E Centrifugation D->E F Quantify Protein (BCA) E->F G SDS-PAGE F->G H PVDF Membrane Transfer G->H I Blocking (5% Milk/BSA) H->I J Primary Antibody (p-FGFR) Overnight at 4°C I->J K Secondary Antibody (HRP) J->K L ECL Detection K->L M Image Acquisition L->M N Densitometry Analysis M->N O Normalize to Total FGFR or Loading Control N->O

References

Application Notes and Protocols: ASP5878 in the Context of Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP5878 is a potent and selective oral inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, 3, and 4.[1][2][3] Aberrant FGFR signaling, through mutations, fusions, or amplifications, is a known driver in various malignancies, including urothelial carcinoma.[1][2] This document provides a summary of the available preclinical data for this compound, with a focus on its activity in chemotherapy-resistant models, and detailed protocols for key experiments.

Note: Based on a comprehensive review of publicly available literature, there is limited to no published data on the direct combination of this compound with chemotherapeutic agents such as cisplatin or paclitaxel in preclinical or clinical studies. The following information is based on studies of this compound as a monotherapy, particularly in the context of chemoresistance.

Mechanism of Action: Targeting the FGF/FGFR Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the kinase activity of FGFRs. In cancer cells with aberrant FGFR signaling, the binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, leading to the activation of downstream signaling cascades. These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and migration.[4][5][6] this compound blocks this initial activation step, thereby inhibiting downstream signaling and suppressing tumor growth.[2]

FGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P_FGFR pFGFR (Active) FGFR->P_FGFR Autophosphorylation This compound This compound This compound->P_FGFR Inhibition FRS2 FRS2 P_FGFR->FRS2 PI3K PI3K P_FGFR->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Migration ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects In_Vitro_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 prepare_drug Prepare serial dilutions of this compound incubate1->prepare_drug add_drug Add this compound/vehicle to wells prepare_drug->add_drug incubate2 Incubate for 5 days add_drug->incubate2 add_reagent Add cell counting reagent incubate2->add_reagent incubate3 Incubate add_reagent->incubate3 measure_abs Measure absorbance incubate3->measure_abs analyze_data Calculate viability and IC50 measure_abs->analyze_data end_node End analyze_data->end_node In_Vivo_Workflow start Start inject_cells Inject tumor cells subcutaneously start->inject_cells monitor_growth Monitor tumor growth inject_cells->monitor_growth randomize Randomize mice into groups monitor_growth->randomize treat Administer this compound/vehicle daily randomize->treat measure_tumor Measure tumor volume regularly treat->measure_tumor monitor_weight Monitor body weight treat->monitor_weight end_of_study End of study measure_tumor->end_of_study monitor_weight->end_of_study analyze Analyze data and excise tumors end_of_study->analyze end_node End analyze->end_node Logical_Framework UC Urothelial Carcinoma with FGFR Alterations Chemo Standard Chemotherapy (e.g., Gemcitabine) UC->Chemo First-line treatment Chemo_Res Chemoresistant Urothelial Carcinoma Chemo->Chemo_Res Leads to resistance This compound This compound (FGFR Inhibitor) Chemo_Res->this compound Targeted therapy option Tumor_Growth Tumor Growth Chemo_Res->Tumor_Growth Results in Inhibition Inhibition of Tumor Growth This compound->Inhibition Results in

References

Application Notes and Protocols for Testing ASP5878 Efficacy in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP5878 is an orally bioavailable, selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, 3, and 4.[1][2] Deregulation of the FGFR signaling pathway is implicated in the progression of various human cancers, making it a critical target for therapeutic intervention.[3] Preclinical studies utilizing xenograft models have been instrumental in demonstrating the potent anti-tumor activity of this compound in specific cancer types harboring FGFR alterations.[3][4][5] These application notes provide detailed protocols and summarized efficacy data for utilizing hepatocellular carcinoma (HCC) and urothelial cancer xenograft models to evaluate the therapeutic potential of this compound.

Mechanism of Action: FGFR Signaling Inhibition

This compound exerts its anti-neoplastic activity by binding to and inhibiting the kinase activity of FGFRs.[1][6] This action blocks the phosphorylation of FGFR and its downstream signaling molecules, such as FRS2 and ERK, thereby inhibiting FGFR-mediated signal transduction pathways.[4][5] The ultimate result is the suppression of proliferation and induction of apoptosis in tumor cells that are dependent on FGFR signaling.[1][4][7]

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand (e.g., FGF19) FGFR FGFR (FGFR1/2/3/4) FGF->FGFR Binds & Activates FRS2 FRS2 FGFR->FRS2 Phosphorylates RAS_RAF_MEK RAS-RAF-MEK Cascade FRS2->RAS_RAF_MEK ERK ERK RAS_RAF_MEK->ERK Activates Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation This compound This compound This compound->FGFR Inhibits Phosphorylation Apoptosis Apoptosis This compound->Apoptosis

Caption: this compound inhibits the FGFR signaling pathway.

Application Note 1: Efficacy in Hepatocellular Carcinoma (HCC) Xenografts

This compound has demonstrated significant efficacy in HCC models characterized by the expression of FGF19, a key ligand for FGFR4.[4][7] The compound potently suppresses the growth of FGF19-expressing HCC cell lines, including Hep3B2.1-7 and HuH-7, by inhibiting FGFR4 signaling and inducing apoptosis.[4][8]

Efficacy Data Summary
Xenograft ModelTreatmentDosing ScheduleDurationResultReference
Hep3B2.1-7 (Subcutaneous)This compound (1 mg/kg)Oral, Once Daily14 Days9% tumor regression[4][6]
Hep3B2.1-7 (Subcutaneous)This compound (3 mg/kg)Oral, Once Daily14 Days88% tumor regression[4][6]
HuH-7 (Orthotopic)This compound (3 mg/kg)Oral, Once Daily>90 DaysSustained complete tumor regression and extended survival[4][7]

Application Note 2: Efficacy in Urothelial Cancer Xenografts

In urothelial cancer models harboring FGFR3 genetic alterations (fusions or point mutations), this compound effectively inhibits tumor growth.[5][9] Its efficacy extends to chemotherapy-resistant models, highlighting its potential as a targeted therapy for this patient population.[5][9]

Efficacy Data Summary
Xenograft ModelTreatmentDosing ScheduleDurationResultReference
UM-UC-14 (Subcutaneous)This compound (>1 mg/kg)Oral, Once DailyNot SpecifiedDose-dependent tumor growth inhibition and regression[5][10]
RT-112 (Subcutaneous)This compoundOral, Once DailyNot SpecifiedDose-dependent tumor growth inhibition[5]
Gemcitabine-Resistant RT-112 This compoundOral, Once DailyNot SpecifiedDose-dependent tumor growth inhibition[5]

Experimental Workflow and Protocols

Successful evaluation of this compound in xenograft models requires a systematic workflow, from initial cell culture to final data analysis.

Experimental_Workflow A 1. Cell Culture (e.g., Hep3B2.1-7, UM-UC-14) B 2. Cell Harvest & Preparation A->B C 3. Subcutaneous Implantation in Mice B->C D 4. Tumor Growth & Monitoring C->D E 5. Randomization into Treatment Groups D->E F 6. This compound Treatment (Oral Gavage) E->F G 7. Data Collection (Tumor Volume, Body Weight) F->G G->F Daily H 8. Endpoint Analysis (Tumor Excision, Western Blot, etc.) G->H

Caption: General workflow for a subcutaneous xenograft study.
Protocol 1: Subcutaneous Xenograft Model Establishment

  • Cell Culture: Culture human cancer cells (e.g., Hep3B2.1-7, UM-UC-14) in their recommended media and conditions until they reach 70-80% confluency in the exponential growth phase.[11]

  • Cell Preparation: Harvest cells using trypsin-EDTA. Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS). Resuspend the final cell pellet in a 1:1 mixture of sterile PBS and Matrigel® to the desired concentration (e.g., 5 x 10^6 to 10 x 10^6 cells per 100-200 µL). Keep cells on ice to prevent clumping and maintain viability.

  • Animal Model: Use immunocompromised mice, such as 4-6 week old athymic nude (nu/nu) mice.[6][11] Allow mice to acclimate for at least one week before the procedure.

  • Implantation: Anesthetize the mouse. Using a 27-gauge needle, inject the prepared cell suspension (100-200 µL) subcutaneously into the right flank of the mouse.

  • Monitoring: Monitor the animals regularly for tumor development. Tumor growth can typically be observed within 1-3 weeks.

Protocol 2: this compound Administration and Dosing
  • Tumor Growth: Once tumors reach a palpable, measurable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=5 to 10 mice per group).[5][10]

  • Drug Formulation: Prepare this compound for oral administration in a suitable vehicle solution. The specific vehicle should be determined based on the compound's solubility and stability characteristics. A vehicle control group must be included in the study.

  • Administration: Administer this compound or vehicle once daily via oral gavage at the desired dose (e.g., 1, 3, or 10 mg/kg).[4][5] Ensure the volume is appropriate for the mouse's weight (typically 5-10 mL/kg).

Protocol 3: Efficacy Assessment
  • Tumor Measurement: Measure tumor dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Body Weight: Monitor and record the body weight of each animal 2-3 times per week as a measure of general health and treatment toxicity.[4]

  • Endpoint: Continue the study for the planned duration (e.g., 14-28 days) or until tumors in the control group reach a predetermined endpoint size.

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the percentage of tumor growth inhibition (% TGI) or tumor regression at the end of the study.

Protocol 4: Pharmacodynamic Analysis
  • Tissue Collection: At the end of the study (or at specific time points after the final dose), euthanize the mice and excise the tumors.[4]

  • Sample Preparation: Flash-freeze a portion of the tumor in liquid nitrogen for protein analysis or fix it in formalin for immunohistochemistry.

  • Western Blotting: Homogenize the frozen tumor tissue to extract proteins. Perform Western blot analysis to measure the levels of total and phosphorylated FGFR, FRS2, and ERK to confirm the on-target activity of this compound.[4] A mobility shift of FRS2 and suppression of ERK phosphorylation are key indicators of target engagement.[4][6]

References

Application Notes and Protocols: ASP5878 Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP5878 is a potent and selective oral inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, 3, and 4, with potential antineoplastic activity.[1][2][3][4] By inhibiting FGFR-mediated signal transduction pathways, this compound has been shown to suppress the proliferation of tumor cells with FGFR aberrations.[4][5] Proper handling and storage of this compound are crucial to ensure its stability and efficacy in research and development applications. These application notes provide detailed information on the recommended storage conditions for this compound and protocols for assessing its stability.

Chemical Information

PropertyValue
Chemical Name 4-[[5-[(2,6-difluoro-3,5-dimethoxyphenyl)methoxy]-2-pyrimidinyl]amino]-1H-pyrazole-1-ethanol
CAS Number 1453208-66-6
Molecular Formula C₁₈H₁₉F₂N₅O₄
Molecular Weight 407.4 g/mol

Recommended Storage Conditions

Proper storage is essential to maintain the integrity of this compound. The following tables summarize the recommended storage conditions for the solid compound and solutions.

Table 1: Storage of Solid this compound

Storage TemperatureDurationNotes
-20°C≥ 4 years[6]Recommended for long-term storage.
4°C2 years[1]Suitable for intermediate-term storage.
Room TemperatureShipped under ambient temperature. Stable for a few weeks during ordinary shipping.[6]For short-term storage only.

Table 2: Storage of this compound Stock Solutions

SolventStorage TemperatureDurationNotes
DMSO-80°C2 years[1]Recommended for long-term storage of stock solutions.
DMSO-20°C1 year[1]Suitable for short to intermediate-term storage.

Important Considerations:

  • Hygroscopicity of DMSO: DMSO is hygroscopic and can absorb moisture from the air, which may impact the solubility and stability of this compound. It is highly recommended to use freshly opened, high-purity DMSO for the preparation of stock solutions.[1]

  • Freeze-Thaw Cycles: To avoid degradation, it is recommended to aliquot stock solutions into single-use volumes to prevent repeated freeze-thaw cycles.[1]

Signaling Pathway of FGFR Inhibition by this compound

This compound exerts its therapeutic effect by inhibiting the FGFR signaling pathway. The diagram below illustrates the key components of this pathway and the point of inhibition by this compound.

FGFR_Pathway cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound This compound->FGFR Inhibition

FGFR Signaling Pathway Inhibition by this compound

Experimental Protocols for Stability Assessment

The following are proposed protocols for assessing the stability of this compound under various stress conditions. These are general methodologies that should be adapted based on the specific analytical instrumentation and capabilities of the research laboratory.

Experimental Workflow for Stability Testing

The diagram below outlines a typical workflow for conducting forced degradation studies of this compound.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation prep Prepare this compound Stock Solution aliquot Aliquot for Different Stress Conditions prep->aliquot acid Acidic Hydrolysis (e.g., 0.1 M HCl) aliquot->acid base Basic Hydrolysis (e.g., 0.1 M NaOH) aliquot->base oxidation Oxidative Stress (e.g., 3% H₂O₂) aliquot->oxidation thermal Thermal Stress (e.g., 60°C) aliquot->thermal photo Photolytic Stress (ICH Q1B) aliquot->photo sampling Sample at Various Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC/UPLC Analysis (Quantify this compound & Degradants) sampling->hplc ms LC-MS/MS Analysis (Identify Degradation Products) hplc->ms kinetics Calculate Degradation Kinetics hplc->kinetics pathway Determine Degradation Pathway ms->pathway

Workflow for this compound Forced Degradation Studies
Protocol 1: Preparation of this compound Stock Solution for Stability Studies

  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Volumetric flasks

    • Pipettes

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in a minimal amount of fresh DMSO in a volumetric flask.

    • Once fully dissolved, bring the solution to the final volume with DMSO.

    • Mix thoroughly to ensure a homogenous solution.

    • This stock solution can then be used for subsequent dilutions in the forced degradation studies.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[7]

a) Acidic and Basic Hydrolysis:

  • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

  • Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the aliquots before analysis.

  • Analyze the samples by a stability-indicating HPLC method.

b) Oxidative Degradation:

  • Prepare a solution of this compound in a solution of 3% hydrogen peroxide.

  • Incubate the solution at room temperature.

  • Withdraw aliquots at specified time intervals.

  • Analyze the samples by HPLC.

c) Thermal Degradation:

  • Place solid this compound powder in a controlled temperature oven (e.g., 60°C).

  • Prepare solutions of this compound in a suitable solvent and incubate at an elevated temperature.

  • Sample the solid and solutions at various time points.

  • Analyze the samples to assess degradation.

d) Photostability:

  • Expose solid this compound and solutions of the compound to light conditions as specified in the ICH Q1B guideline.

  • A control sample should be protected from light.

  • Analyze the exposed and control samples to determine the extent of photodegradation.

Protocol 3: Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is required to separate and quantify this compound from its potential degradation products.

  • Instrumentation:

    • HPLC or UPLC system with a UV or PDA detector.

    • C18 analytical column.

  • Mobile Phase:

    • A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The exact composition and gradient should be optimized to achieve good separation.

  • Analysis:

    • Inject the samples from the forced degradation studies.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound (this compound).

    • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion

While detailed public data on the stability of this compound is limited, the provided storage recommendations from suppliers offer guidance for maintaining its integrity. The experimental protocols outlined here provide a framework for researchers to conduct their own stability assessments, which are crucial for ensuring the reliability of experimental results and for the development of stable pharmaceutical formulations. It is recommended that researchers perform their own stability studies under their specific experimental conditions.

References

Troubleshooting & Optimization

ASP5878 not inhibiting FGFR phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using ASP5878, a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable small molecule that selectively inhibits the tyrosine kinase activity of FGFR1, FGFR2, FGFR3, and FGFR4.[1][2] Upon binding to FGFRs, this compound blocks the downstream signaling pathways that are involved in cell proliferation, survival, and angiogenesis.[2][3] Published studies have demonstrated that this compound effectively inhibits FGFR phosphorylation and the activation of downstream signaling molecules like FRS2 and ERK.[2]

Q2: In which experimental systems has this compound shown activity?

This compound has demonstrated potent anti-proliferative activity in various preclinical models, including:

  • Hepatocellular Carcinoma (HCC) cell lines with FGF19 overexpression: In cell lines such as Hep3B2.1-7, HuH-7, and JHH-7, this compound has been shown to inhibit cell growth and induce apoptosis.[2][3]

  • Urothelial cancer cell lines with FGFR3 alterations: Cell lines harboring FGFR3 point mutations (e.g., UM-UC-14) or fusions (e.g., RT-112) are sensitive to this compound.[1]

  • Chemoresistant urothelial cancer cells: this compound has shown efficacy in adriamycin-resistant and gemcitabine-resistant urothelial cancer cell lines.[1]

Troubleshooting Guide: this compound Not Inhibiting FGFR Phosphorylation

This guide addresses potential reasons why you might not be observing the expected inhibition of FGFR phosphorylation in your experiments with this compound.

Section 1: Experimental Design and Execution

Q1.1: I am not seeing any inhibition of FGFR phosphorylation. What are some common experimental pitfalls I should check?

Several factors in your experimental setup could lead to a lack of observable inhibition. Here are some critical points to review:

  • Cell Line Sensitivity: Confirm that your chosen cell line is known to be sensitive to FGFR inhibition. The presence of activating FGFR mutations, fusions, or amplifications, or overexpression of FGF ligands like FGF19, often correlates with sensitivity to this compound.[1][2] Cell lines lacking these features may be insensitive.

  • Inhibitor Concentration: Ensure you are using an appropriate concentration range for this compound. A full dose-response experiment is recommended to determine the IC50 in your specific cell line.

  • Inhibitor Quality and Storage: Verify the purity and integrity of your this compound compound. Improper storage can lead to degradation. Prepare fresh dilutions from a stock solution for each experiment.

  • Treatment Duration: The incubation time with this compound may need optimization. While some studies show inhibition of FGFR phosphorylation after a few hours, the optimal duration can vary between cell lines.[1]

  • Western Blotting Technique: The detection of phosphorylated proteins can be challenging. Please refer to the detailed Experimental Protocol for Assessing FGFR Phosphorylation below and our Western Blotting Troubleshooting section (Q1.2).

Q1.2: My Western blot for phosphorylated FGFR (p-FGFR) is not working well. What can I do?

Detecting phosphorylated proteins requires careful technique. Here are some troubleshooting tips for your Western blot:

  • Sample Preparation:

    • Work quickly and on ice to minimize phosphatase activity.

    • Always include phosphatase and protease inhibitors in your lysis buffer.

    • Avoid repeated freeze-thaw cycles of your lysates.

  • Antibody Selection:

    • Use a high-quality, validated antibody specific for the phosphorylated form of the FGFR you are studying.

    • Optimize the antibody dilution.

  • Blocking:

    • For phospho-protein detection, blocking with 5% Bovine Serum Albumin (BSA) in TBST is often recommended over milk, as milk contains phosphoproteins that can increase background.

  • Loading Control:

    • Always probe for total FGFR as a loading control and to confirm that the lack of a p-FGFR signal is not due to a general loss of the receptor.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound from published studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC50 (nmol/L)
FGFR10.47
FGFR20.60
FGFR30.74
FGFR43.5

Data from Futami T, et al. Mol Cancer Ther. 2017.[2]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeFGFR AlterationIC50 (nmol/L)
Hep3B2.1-7Hepatocellular CarcinomaFGF19 Amplification8.5
HuH-7Hepatocellular CarcinomaFGF19 Expression27
JHH-7Hepatocellular CarcinomaFGF19 Expression21
UM-UC-14Urothelial CancerFGFR3 (S249C)8.7
RT-112Urothelial CancerFGFR3-TACC3 Fusion8.7

Data compiled from Futami T, et al. Mol Cancer Ther. 2017 and Kikuchi A, et al. Cancer Sci. 2017.[1][2]

Experimental Protocols

Protocol 1: Cell-Based FGFR Phosphorylation Assay (Western Blot)

This protocol provides a general framework for assessing the effect of this compound on FGFR phosphorylation in adherent cancer cell lines.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • The next day, replace the medium with a fresh medium containing the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO).

    • Incubate for the desired duration (e.g., 2 hours).[1]

  • Cell Lysis:

    • Place the culture plates on ice and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).

  • Sample Preparation for Western Blot:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-FGFR (specific to your target) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing (Optional but Recommended):

    • After imaging for p-FGFR, the membrane can be stripped and re-probed for total FGFR and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizations

FGFR Signaling Pathway and this compound Inhibition

FGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FGFR->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription This compound This compound This compound->FGFR Inhibition

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Troubleshooting Workflow for Lack of FGFR Phosphorylation Inhibition

Troubleshooting_Workflow cluster_Experimental Experimental Troubleshooting cluster_Resistance Resistance Mechanisms Start No Inhibition of FGFR Phosphorylation Observed Check_Experimental Review Experimental Design and Execution Start->Check_Experimental Cell_Line Is the cell line FGFR-dependent? Check_Experimental->Cell_Line Inhibitor_Conc Is the this compound concentration optimal? Check_Experimental->Inhibitor_Conc Inhibitor_Quality Is the this compound stock viable? Check_Experimental->Inhibitor_Quality Protocol Is the Western blot protocol optimized for phospho-proteins? Check_Experimental->Protocol Check_Resistance Consider Intrinsic or Acquired Resistance Gatekeeper FGFR Gatekeeper Mutations? Check_Resistance->Gatekeeper Bypass Activation of Bypass Signaling Pathways (e.g., EGFR, MET)? Check_Resistance->Bypass Cell_Line->Check_Resistance Yes Inhibitor_Conc->Check_Resistance Yes Inhibitor_Quality->Check_Resistance Yes Protocol->Check_Resistance Yes Solution Consult Literature for Alternative Strategies or Combination Therapies Gatekeeper->Solution Bypass->Solution

Caption: A logical workflow for troubleshooting experiments where this compound does not inhibit FGFR phosphorylation.

References

ASP5878 off-target effects in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ASP5878, a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This guide includes troubleshooting advice for potential off-target effects, frequently asked questions, detailed experimental protocols, and summaries of key data.

Troubleshooting Guide: Investigating Off-Target Effects of this compound in Cell Lines

Researchers using this compound may encounter unexpected cellular phenotypes or signaling alterations. This guide provides a structured approach to troubleshooting these potential off-target effects.

Problem: Unexpected changes in cell proliferation, migration, or morphology in a cell line treated with this compound that are inconsistent with known FGFR signaling pathways.

Initial Assessment Workflow

start Start: Unexpected Phenotype Observed check_fgfr Step 1: Confirm On-Target FGFR Inhibition (Western Blot for p-FGFR, p-FRS2, p-ERK) start->check_fgfr off_target_hypothesis Step 2: Consider Off-Target Effects (VEGFR2 and FMS/CSF1R) check_fgfr->off_target_hypothesis FGFR pathway inhibited as expected on_target_conclusion Conclusion: Phenotype is likely due to on-target FGFR inhibition. check_fgfr->on_target_conclusion FGFR pathway NOT inhibited (Troubleshoot experimental setup) analyze_off_target Step 3: Analyze Off-Target Pathways (Western Blot for p-VEGFR2, p-AKT, p-CSF1R) off_target_hypothesis->analyze_off_target interpret_results Step 4: Interpret Results and Conclude analyze_off_target->interpret_results conclusion Conclusion: Phenotype is likely due to off-target effect. interpret_results->conclusion Off-target pathway modulation observed interpret_results->on_target_conclusion No off-target pathway modulation observed

Caption: A stepwise workflow for troubleshooting unexpected experimental outcomes with this compound.

Detailed Troubleshooting Steps:

  • Confirm On-Target FGFR Inhibition:

    • Rationale: Before investigating off-target effects, it is crucial to confirm that this compound is effectively inhibiting its intended targets in your cell line.

    • Procedure: Perform a Western blot analysis to assess the phosphorylation status of key proteins in the FGFR signaling cascade.

      • Primary Target: Phospho-FGFR (p-FGFR).

      • Downstream Effectors: Phospho-FRS2 (p-FRS2) and Phospho-ERK1/2 (p-ERK1/2).

    • Expected Outcome: A dose-dependent decrease in the phosphorylation of these proteins upon treatment with this compound.

    • Troubleshooting: If you do not observe a decrease in phosphorylation, consider issues with the compound's stability, concentration, or the experimental conditions.

  • Investigate Potential Off-Target Kinases: VEGFR2 and FMS (CSF1R):

    • Rationale: Kinase profiling studies have identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Colony-Stimulating Factor 1 Receptor (FMS/CSF1R) as the primary off-target kinases of this compound.[1][2]

    • Procedure: Assess the expression levels of VEGFR2 and FMS in your cell line of interest via Western blot or qPCR. If expressed, evaluate the impact of this compound on their downstream signaling pathways.

      • For VEGFR2: Analyze the phosphorylation of VEGFR2 (p-VEGFR2) and downstream mediators such as AKT (p-AKT).[3][4]

      • For FMS (CSF1R): Examine the phosphorylation of FMS (p-FMS) and downstream signaling, which can also include the AKT and ERK pathways.[5][6]

    • Expected Outcome: If off-target effects are occurring, you may observe a decrease in the phosphorylation of VEGFR2 or FMS and their respective downstream effectors.

  • Differentiating On-Target vs. Off-Target Effects:

    • Rationale: To distinguish between on-target and off-target driven phenotypes, it is helpful to use orthogonal approaches.

    • Experimental Suggestions:

      • Use a more selective FGFR inhibitor: Compare the phenotype induced by this compound with that of an FGFR inhibitor with a different off-target profile.

      • Ligand stimulation: If your cell line responds to specific ligands, you can try to rescue the phenotype by adding FGF for on-target effects, or VEGF or CSF-1 for off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent and selective inhibitor of the Fibroblast Growth Factor Receptors 1, 2, 3, and 4 (FGFR1, FGFR2, FGFR3, and FGFR4).

Q2: What are the known off-target effects of this compound?

A2: In a kinase panel screen of 128 human kinases, this compound was found to inhibit VEGFR2 and FMS (also known as CSF1R) by more than 50% at a concentration of 200 nmol/L.[1][2]

Q3: What are the IC50 values of this compound for its on- and off-targets?

A3: The inhibitory concentrations of this compound are summarized in the table below.

TargetIC50 (nmol/L)
On-Targets
FGFR10.47
FGFR20.60
FGFR30.74
FGFR43.5
Off-Targets
VEGFR225
FMS (CSF1R)150

Q4: My cells do not express high levels of FGFRs but are still sensitive to this compound. What could be the reason?

A4: The observed sensitivity could be due to off-target effects on VEGFR2 or FMS. We recommend checking the expression levels of these receptors in your cell line and assessing the impact of this compound on their signaling pathways. For example, some breast cancer cell lines are sensitive to VEGFR2 inhibition, which can lead to reduced proliferation and increased apoptosis.[3] Similarly, inhibition of FMS can affect the proliferation and survival of certain cancer cells, particularly those of myeloid lineage.[7][8]

Q5: How can I minimize off-target effects in my experiments?

A5: To minimize off-target effects, it is advisable to use the lowest concentration of this compound that elicits the desired on-target effect. Performing a dose-response experiment is crucial to identify the optimal concentration for your specific cell line and experimental endpoint. Additionally, consider the duration of treatment, as prolonged exposure can sometimes exacerbate off-target effects.

Signaling Pathways

FGFR Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound This compound->FGFR Inhibits

Caption: Simplified representation of the FGFR signaling pathway and the inhibitory action of this compound.

VEGFR2 and FMS (CSF1R) Off-Target Signaling Pathways

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds CSF1 CSF-1 FMS FMS (CSF1R) CSF1->FMS Binds PI3K_V PI3K VEGFR2->PI3K_V PI3K_F PI3K FMS->PI3K_F ERK_F ERK FMS->ERK_F AKT_V AKT PI3K_V->AKT_V Survival_V Cell Survival, Proliferation AKT_V->Survival_V AKT_F AKT PI3K_F->AKT_F Survival_F Cell Survival, Proliferation, Differentiation AKT_F->Survival_F ERK_F->Survival_F This compound This compound This compound->VEGFR2 Inhibits This compound->FMS Inhibits

Caption: Overview of VEGFR2 and FMS (CSF1R) signaling pathways potentially inhibited by this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

This protocol is based on the methodology used for kinase profiling of this compound.[2]

Principle: This assay measures the enzymatic activity of a kinase by quantifying the conversion of a fluorescently labeled peptide substrate to its phosphorylated product. The phosphorylated and non-phosphorylated peptides are then separated by electrophoresis, and the amount of product is determined by fluorescence detection.

Materials:

  • Purified recombinant kinases (FGFRs, VEGFR2, FMS)

  • Fluorescently labeled peptide substrate

  • ATP

  • Kinase reaction buffer

  • This compound stock solution (in DMSO)

  • Microplate (e.g., 384-well)

  • Electrophoresis system for peptide separation

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. Include a DMSO-only control.

  • Kinase Reaction:

    • Add the kinase, fluorescently labeled peptide substrate, and this compound (or DMSO control) to the wells of the microplate.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 1 hour).

  • Reaction Termination: Stop the reaction by adding a stop solution containing EDTA.

  • Electrophoretic Separation: Separate the phosphorylated and non-phosphorylated substrate peptides using an appropriate electrophoresis system.

  • Signal Detection: Quantify the fluorescence of both the substrate and product peaks.

  • Data Analysis:

    • Calculate the percentage of substrate conversion for each reaction.

    • Determine the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.[9][10][11][12]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest (e.g., UM-UC-14, RT-112, Hep3B2.1-7)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value.

Summary of this compound Activity in Selected Cell Lines

The following table summarizes the reported IC50 values for this compound in various cancer cell lines.

Cell LineCancer TypeKey Genetic FeaturesThis compound IC50 (nmol/L)Reference
Hepatocellular Carcinoma
Hep3B2.1-7Hepatocellular CarcinomaFGF19 expressing8.5[13][14]
HuH-7Hepatocellular CarcinomaFGF19 expressing27[13][14]
JHH-7Hepatocellular CarcinomaFGF19 expressing21[13][14]
Urothelial Cancer
UM-UC-14Urothelial CarcinomaFGFR3 S249C mutation8.7[1]
RT-112Urothelial CarcinomaFGFR3-TACC3 fusion8.7[1]
RT-112 (Gemcitabine-resistant)Urothelial CarcinomaFGFR3-TACC3 fusion10[1]
UM-UC-14 (Adriamycin-resistant)Urothelial CarcinomaFGFR3 S249C mutation11[1]

This technical support center provides a comprehensive resource for researchers working with this compound. By understanding its on- and off-target activities and employing the provided troubleshooting guides and protocols, users can better design their experiments, interpret their results, and advance their research goals.

References

Technical Support Center: ASP5878 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to ASP5878.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective, orally bioavailable small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2][3] It functions by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting autophosphorylation and the activation of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[3][4]

Q2: My FGFR-driven cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?

Acquired resistance to FGFR inhibitors like this compound can be broadly categorized into two main types: on-target (FGFR-dependent) and off-target (FGFR-independent) mechanisms.

  • On-target resistance typically involves genetic alterations within the FGFR gene itself. The most common on-target resistance mechanism is the acquisition of secondary point mutations in the FGFR kinase domain. These mutations can interfere with the binding of this compound to its target.

  • Off-target resistance involves the activation of alternative signaling pathways that bypass the need for FGFR signaling to drive cell proliferation and survival. This can occur through various mechanisms, including the upregulation of other receptor tyrosine kinases (RTKs) or mutations in downstream signaling molecules.

Q3: What are "gatekeeper" mutations and how do they affect this compound efficacy?

Gatekeeper mutations are specific point mutations in the kinase domain of a receptor tyrosine kinase that are critical for the binding of ATP-competitive inhibitors.[5][6] In the context of FGFRs, these mutations, such as V561M in FGFR1, V564F in FGFR2, and V555M in FGFR3, can cause steric hindrance that prevents inhibitors like this compound from effectively binding to the ATP pocket, thereby conferring resistance.[5][7] These mutations often do not significantly impact the kinase's ability to bind ATP, allowing it to remain active.[8]

Q4: Can activation of other signaling pathways cause resistance to this compound?

Yes, the activation of bypass signaling pathways is a well-documented mechanism of resistance to FGFR inhibitors.[9][10] When FGFR is inhibited by this compound, cancer cells can adapt by upregulating and activating other RTKs, such as EGFR, ERBB2/3, or MET.[9] These alternative receptors can then activate downstream signaling pathways like PI3K/AKT/mTOR and RAS/MAPK, leading to continued cell growth and survival despite the presence of this compound.[9][10]

Troubleshooting Guides

Issue 1: Gradual loss of this compound efficacy in in-vitro cell culture models.
  • Possible Cause 1: Development of On-Target Resistance (FGFR Mutations)

    • Troubleshooting Steps:

      • Sequence the FGFR gene: Perform Sanger or next-generation sequencing (NGS) on the resistant cell line to identify potential secondary mutations in the kinase domain of the relevant FGFR. Pay close attention to known gatekeeper residues.

      • Compare with parental cell line: Sequence the parental (sensitive) cell line as a control to confirm that the identified mutation is acquired.

      • Functional validation: If a mutation is identified, introduce it into the parental cell line using site-directed mutagenesis and assess the sensitivity to this compound to confirm its role in resistance.

  • Possible Cause 2: Activation of Bypass Signaling Pathways

    • Troubleshooting Steps:

      • Phospho-RTK array: Use a phospho-receptor tyrosine kinase array to screen for the increased phosphorylation of other RTKs (e.g., EGFR, MET, ERBB3) in the resistant cells compared to the parental cells.

      • Western Blot Analysis: Validate the findings from the array by performing Western blots for the phosphorylated and total protein levels of the identified RTKs and key downstream signaling molecules (e.g., p-AKT, AKT, p-ERK, ERK).

      • Combination therapy: Treat the resistant cells with a combination of this compound and an inhibitor of the activated bypass pathway (e.g., an EGFR inhibitor if EGFR is activated) to see if sensitivity is restored.

Issue 2: Primary (intrinsic) resistance to this compound in a new cell line with a known FGFR alteration.
  • Possible Cause 1: Co-existing oncogenic mutations.

    • Troubleshooting Steps:

      • Genomic profiling: Perform comprehensive genomic profiling (e.g., whole-exome sequencing) of the cell line to identify other known driver mutations in pathways downstream of FGFR, such as the PI3K/AKT/mTOR or RAS/MAPK pathways (e.g., PIK3CA or KRAS mutations).

      • Pathway analysis: Analyze the activity of these downstream pathways using Western blotting for key phosphorylated proteins.

  • Possible Cause 2: High expression of drug efflux pumps.

    • Troubleshooting Steps:

      • Gene expression analysis: Use qRT-PCR to measure the mRNA levels of genes encoding common drug efflux pumps, such as ABCB1 (MDR1) and ABCG2 (BCRP).

      • Functional efflux assay: Perform a functional assay using a fluorescent substrate of these pumps (e.g., rhodamine 123) to determine if there is increased efflux activity in the resistant cells.

      • Co-treatment with efflux pump inhibitors: Treat the cells with this compound in combination with a known inhibitor of the identified efflux pump (e.g., verapamil for ABCB1) to assess for restored sensitivity.

Data Presentation

Table 1: Kinase Inhibition Profile of this compound

KinaseIC50 (nmol/L)
FGFR10.47
FGFR20.60
FGFR30.74
FGFR43.5

This data is derived from preclinical studies and represents the concentration of this compound required to inhibit 50% of the kinase activity in vitro.[1]

Table 2: Common Gatekeeper Mutations in FGFRs Conferring Resistance to TKI's

FGFR Family MemberGatekeeper ResidueCommon Resistance Mutation
FGFR1Valine 561V561M
FGFR2Valine 564V564F
FGFR3Valine 555V555M
FGFR4Valine 550V550L/M

Note: The specific effect of these mutations on this compound binding has not been publicly detailed. This table is based on known resistance mechanisms for other FGFR inhibitors.[5][7][8]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines
  • Cell Culture: Culture the parental cancer cell line with a known sensitizing FGFR alteration in appropriate growth medium.

  • Dose Escalation: Begin by treating the cells with a low concentration of this compound (e.g., the IC20).

  • Gradual Increase: Once the cells have resumed normal proliferation, gradually increase the concentration of this compound in a stepwise manner over several months.

  • Isolation of Resistant Clones: When the cells are able to proliferate in a high concentration of this compound (e.g., >1 µM), isolate single-cell clones.

  • Confirmation of Resistance: Confirm the resistant phenotype of the isolated clones by performing a dose-response cell viability assay and comparing the IC50 value to the parental cell line.

  • Maintenance: Maintain the resistant cell lines in medium containing a maintenance dose of this compound to prevent reversion.

Protocol 2: Western Blot Analysis of Signaling Pathways
  • Cell Lysis: Lyse both parental and this compound-resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., FGFR, AKT, ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Response This compound This compound This compound->FGFR Inhibits Resistance_Mechanisms cluster_main Mechanisms of Acquired Resistance to this compound cluster_on_target On-Target (FGFR-Dependent) cluster_off_target Off-Target (FGFR-Independent) Gatekeeper FGFR Gatekeeper Mutation (e.g., V561M) Resistance Drug Resistance Gatekeeper->Resistance Amplification FGFR Gene Amplification Amplification->Resistance Bypass Bypass Pathway Activation (e.g., EGFR, MET) Bypass->Resistance Downstream Downstream Mutation (e.g., PIK3CA, KRAS) Downstream->Resistance This compound This compound Treatment This compound->Gatekeeper Leads to This compound->Amplification Leads to This compound->Bypass Leads to This compound->Downstream Leads to Experimental_Workflow cluster_analysis Investigate Resistance Mechanism start Sensitive Parental Cell Line resistance Generate Resistant Line (Dose Escalation) start->resistance confirm Confirm Resistance (IC50 Assay) resistance->confirm seq FGFR Sequencing (On-Target) confirm->seq array Phospho-RTK Array (Off-Target) confirm->array wb Western Blot (Downstream Signaling) confirm->wb find_mutation find_mutation seq->find_mutation Mutation Found? find_bypass find_bypass array->find_bypass Bypass Signal Found? no_bypass Investigate Downstream wb->no_bypass yes_mut Validate Mutation find_mutation->yes_mut no_mut Investigate Off-Target find_mutation->no_mut yes_bypass Validate with Inhibitors find_bypass->yes_bypass find_bypass->no_bypass no_mut->array

References

Technical Support Center: Overcoming ASP5878 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to ASP5878, a selective FGFR1, 2, 3, and 4 inhibitor, in their cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, oral small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2] Its primary mechanism of action is to bind to the ATP-binding pocket of the FGFR kinase domain, preventing receptor phosphorylation and subsequent activation of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways.[1][3] This inhibition leads to decreased cell proliferation and induction of apoptosis in cancer cells with aberrant FGFR signaling.[3][4]

Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?

Acquired resistance to FGFR inhibitors like this compound can arise through two primary mechanisms:

  • On-target resistance: This typically involves the development of secondary mutations within the FGFR kinase domain. The most common are "gatekeeper" mutations (e.g., V565F/L in FGFR2) and "molecular brake" mutations (e.g., N550K in FGFR2), which can sterically hinder drug binding or stabilize the active conformation of the receptor.[2][3]

  • Off-target resistance: This involves the activation of bypass signaling pathways that circumvent the FGFR blockade. Common bypass mechanisms include the upregulation of other receptor tyrosine kinases (RTKs) like MET, EGFR, or ERBB2/3, or the activation of downstream signaling molecules in the PI3K-AKT-mTOR or MAPK pathways.[4][5][6]

Q3: How can we experimentally confirm the mechanism of resistance in our this compound-resistant cell line?

To elucidate the resistance mechanism, a combination of the following approaches is recommended:

  • Sanger sequencing or next-generation sequencing (NGS) of the FGFR kinase domain in your resistant cell line to identify potential gatekeeper or other mutations.

  • Western blotting to assess the phosphorylation status of FGFR and key downstream signaling proteins (e.g., p-FRS2, p-ERK, p-AKT, p-S6) in the presence and absence of this compound. A sustained phosphorylation of downstream effectors despite FGFR inhibition would suggest a bypass mechanism.

  • Receptor tyrosine kinase (RTK) arrays to identify the upregulation and activation of alternative RTKs.

  • Cell viability assays with inhibitors of potential bypass pathways (e.g., MET inhibitors, EGFR inhibitors, PI3K inhibitors) in combination with this compound to see if sensitivity can be restored.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Troubleshooting Steps
Gradual loss of this compound efficacy over time in cell culture. Development of a resistant subpopulation of cells.1. Perform a dose-response curve (IC50 determination) to quantify the shift in sensitivity. 2. Isolate single-cell clones from the resistant population and characterize their individual sensitivity to this compound. 3. Sequence the FGFR kinase domain of the resistant clones to check for mutations. 4. Analyze key signaling pathways (MAPK, PI3K/AKT) for bypass activation.
Complete lack of response to this compound in a new cancer cell line with known FGFR alterations. Intrinsic resistance.1. Confirm the expression and activation of the specific FGFR alteration in your cell line via Western blot or qPCR. 2. Investigate for co-existing mutations in downstream signaling pathways (e.g., PIK3CA, KRAS) that could confer primary resistance. 3. Evaluate the expression of other RTKs that might be driving proliferation independently of FGFR.
Inconsistent results in cell viability assays. Experimental variability.1. Ensure consistent cell seeding density and growth phase. 2. Verify the concentration and stability of your this compound stock solution. 3. Optimize the incubation time for the drug treatment. 4. Use a positive control (a known sensitive cell line) and a negative control (a known resistant cell line or parental line) in each experiment.
Difficulty in generating a stable this compound-resistant cell line. Sub-optimal drug concentration or selection pressure.1. Start with a low concentration of this compound (around the IC20) and gradually increase the concentration in a stepwise manner over several weeks to months. 2. Ensure that a small population of cells survives at each concentration step before increasing the dose. 3. Periodically check for the emergence of a resistant phenotype by performing IC50 assays.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound and other FGFR Inhibitors

CompoundTargetIC50 (nmol/L)Cell LineReference
This compound FGFR10.47Recombinant enzyme[7]
FGFR20.60Recombinant enzyme[7]
FGFR30.74Recombinant enzyme[7]
FGFR43.5Recombinant enzyme[7]
PemigatinibFGFR1 V561M>1000Ba/F3[8]
FGFR2 V564F>1000Ba/F3[8]
FGFR3 V555M>1000Ba/F3[8]
ErdafitinibFGFR3 WT2.2Ba/F3[4]
FGFR3 N540K10.9Ba/F3[4]
FGFR3 V555M>1000Ba/F3[4]

Table 2: Combination Therapy to Overcome FGFR Inhibitor Resistance

FGFR InhibitorCombination AgentResistance MechanismCell Line ModelEffectReference
Infigratinib (BGJ398)INK128 (mTOR inhibitor)Upregulation of PI3K/AKT/mTOR signalingNIH3T3 with FGFR2 E565ASynergistic growth inhibition[9]
ErdafitinibPictilisib (PI3K inhibitor)Activating PIK3CA mutationPatient-derived xenograftSynergistic tumor growth inhibition[10]
AZD4547Gefitinib (EGFR inhibitor)EGFR signaling activationHNSCC cell linesSynergistic inhibition of proliferation[11]

Key Experimental Protocols

Generation of this compound-Resistant Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Initial Dosing: Culture the parental cells in their regular growth medium. Add this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitoring and Recovery: Monitor the cells for signs of cell death. When the majority of cells have died off and a small population of surviving cells begins to proliferate, replace the medium with fresh, drug-free medium to allow the cells to recover and repopulate the flask.

  • Dose Escalation: Once the cells are confluent, passage them and re-introduce this compound at the same concentration. After the cells show stable growth in this concentration, increase the this compound concentration by 1.5 to 2-fold.

  • Iterative Process: Repeat steps 2 and 3 for several months. The gradual increase in drug concentration will select for a resistant population.

  • Confirmation of Resistance: Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the IC50 of the cell population to this compound. A significant rightward shift in the dose-response curve compared to the parental cell line indicates the development of resistance.

  • Clonal Selection (Optional): Once a resistant population is established, single-cell cloning can be performed to isolate and characterize individual resistant clones.

Cell Viability (MTT) Assay for IC50 Determination

This protocol outlines the use of the MTT assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Parental and resistant cancer cell lines

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound (serial dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

This protocol describes the use of Western blotting to analyze the phosphorylation status of key proteins in the FGFR signaling pathway.

Materials:

  • Parental and resistant cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound or vehicle for the desired time. Wash cells with cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Compare the levels of phosphorylated proteins relative to the total protein levels between different treatment conditions and cell lines.

Signaling Pathway and Experimental Workflow Diagrams

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates This compound This compound This compound->FGFR Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance (Bypass) FGFR_mut FGFR Gatekeeper Mutation Resistance Drug Resistance FGFR_mut->Resistance RTK Alternative RTK (MET, EGFR) RTK->Resistance PI3K_AKT PI3K/AKT Pathway Activation PI3K_AKT->Resistance MAPK MAPK Pathway Activation MAPK->Resistance This compound This compound Treatment This compound->FGFR_mut This compound->RTK This compound->PI3K_AKT This compound->MAPK

Caption: Mechanisms of acquired resistance to this compound.

Experimental_Workflow start Observe this compound Resistance generate_resistant_line Generate Resistant Cell Line start->generate_resistant_line ic50 Confirm Resistance (IC50 Assay) generate_resistant_line->ic50 sequencing Sequence FGFR Kinase Domain ic50->sequencing western Analyze Signaling (Western Blot) ic50->western on_target On-Target Resistance Found sequencing->on_target rtk_array Screen for Bypass (RTK Array) western->rtk_array off_target Off-Target Resistance Found western->off_target rtk_array->off_target next_gen Test Next-Generation FGFR Inhibitors on_target->next_gen combination Test Combination Therapies off_target->combination end Overcome Resistance combination->end next_gen->end

Caption: Workflow for investigating and overcoming this compound resistance.

References

Technical Support Center: Optimizing ASP5878 Treatment in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the in vivo treatment schedule for ASP5878, a selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable small-molecule inhibitor of FGFRs 1, 2, 3, and 4.[1][2][3] Its primary mechanism of action is to bind to and inhibit the kinase activity of FGFRs, which blocks downstream signaling pathways, such as the ERK pathway, that are involved in cell proliferation and survival.[1][4] This inhibition is particularly effective in tumors with FGFR gene alterations, such as mutations, fusions, or amplifications.[3]

Q2: What are the recommended starting doses for this compound in mouse xenograft models?

A2: Preclinical studies have demonstrated anti-tumor activity of this compound at doses ranging from 1 mg/kg to 10 mg/kg administered orally once daily.[1] A dose of 3 mg/kg has been shown to induce significant tumor regression in hepatocellular carcinoma and urothelial cancer xenograft models.[4][5] The optimal starting dose will depend on the specific tumor model and its sensitivity to FGFR inhibition. A dose-response study is recommended to determine the most effective dose for your model.

Q3: Should I use a continuous or intermittent dosing schedule for this compound?

A3: Both continuous (once daily) and intermittent (e.g., 5 days on/2 days off) dosing schedules have been explored for FGFR inhibitors.[2] Preclinical studies with this compound have primarily utilized a once-daily continuous dosing regimen.[1][5] However, a Phase 1 clinical trial of this compound evaluated both continuous and intermittent schedules, with the intermittent schedule being used for higher doses to manage toxicities.[2] The choice of schedule may depend on the therapeutic window of the specific tumor model and the tolerability of the dose. An intermittent schedule might help mitigate on-target toxicities like hyperphosphatemia.[1]

Q4: What is hyperphosphatemia and why is it a concern with this compound treatment?

A4: Hyperphosphatemia, an elevation of phosphate levels in the blood, is a known on-target toxicity of FGFR inhibitors.[1][6] FGFR signaling plays a role in phosphate homeostasis, and its inhibition can lead to increased phosphate levels. In a Phase 1 clinical trial, hyperphosphatemia was a dose-limiting toxicity of this compound.[2] In preclinical models, it is important to monitor for this side effect, as it can impact the overall health of the animals and confound experimental results.

Q5: How can I monitor and manage hyperphosphatemia in my mouse models?

A5: Regular monitoring of serum phosphate levels via blood collection is recommended. If hyperphosphatemia is observed, management strategies can include:

  • Dose reduction or interruption: Temporarily stopping or lowering the dose of this compound can allow phosphate levels to normalize.[6]

  • Dietary modification: Providing a low-phosphate diet to the animals can help manage elevated phosphate levels.

  • Phosphate binders: Although more common in clinical practice, the use of phosphate binders in preclinical models could be explored.

Q6: What are potential mechanisms of resistance to this compound?

A6: While specific resistance mechanisms to this compound have not been detailed in the provided search results, resistance to FGFR inhibitors can occur through various mechanisms. These may include the acquisition of secondary mutations in the FGFR kinase domain or the activation of bypass signaling pathways that circumvent the dependency on FGFR signaling.[7][8] this compound has been shown to be effective in some chemoresistant urothelial cancer models, suggesting it may overcome certain resistance mechanisms.[1][3]

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Suggested Solution(s)
Lack of Tumor Growth Inhibition - Insufficient dose of this compound.- Tumor model is not dependent on FGFR signaling.- Poor oral bioavailability in the specific animal strain.- Perform a dose-response study to determine the optimal dose.- Confirm the presence of FGFR alterations (mutations, fusions, amplification) in your tumor model.- Ensure proper formulation and administration of this compound.
Significant Animal Weight Loss or Morbidity - On-target toxicities (e.g., hyperphosphatemia).- Off-target toxicities.- High dose of this compound.- Monitor serum phosphate levels and manage as described in the FAQ.- Consider reducing the dose of this compound.- Evaluate an intermittent dosing schedule.
Variable Tumor Response Within a Treatment Group - Inconsistent drug administration.- Heterogeneity of the tumor model.- Ensure consistent oral gavage technique.- Ensure tumors are of a uniform size at the start of treatment.- Increase the number of animals per group to improve statistical power.
Tumor Regrowth After Initial Response - Development of acquired resistance.- Collect tumor samples at the time of regrowth for molecular analysis to identify potential resistance mechanisms.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC₅₀ (nmol/L)
FGFR10.47
FGFR20.60
FGFR30.74
FGFR43.5

Source:[4][9]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Tumor ModelDose (mg/kg, oral, once daily)Treatment DurationOutcome
Hep3B2.1-7 (Hepatocellular Carcinoma)114 days9% tumor regression
Hep3B2.1-7 (Hepatocellular Carcinoma)314 days88% tumor regression
UM-UC-14 (Urothelial Cancer)1Not specifiedDose-dependent tumor growth inhibition
UM-UC-14 (Urothelial Cancer)3Not specifiedTumor regression
UM-UC-14 (Urothelial Cancer)10Not specifiedTumor regression

Source:[1][4]

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment of this compound

  • Cell Culture: Culture the desired cancer cell line (e.g., Hep3B2.1-7, UM-UC-14) under standard conditions.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or SCID) aged 6-8 weeks.

  • Tumor Cell Implantation:

    • Harvest cells and resuspend in a sterile, serum-free medium or PBS at a concentration of 1-10 x 10⁶ cells per 100 µL.

    • Inject the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by caliper measurements at least twice a week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Initiation:

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.

  • This compound Formulation and Administration:

    • Prepare a suspension of this compound in 0.5% methylcellulose.[1]

    • Administer the designated dose of this compound (or vehicle control) orally via gavage once daily.

  • Efficacy and Tolerability Assessment:

    • Continue to monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

Protocol 2: Pharmacodynamic Analysis of this compound in Tumor Tissue

  • Sample Collection:

    • Following the final dose of this compound, euthanize the mice at various time points (e.g., 2, 6, 24 hours) to assess the duration of target inhibition.

    • Excise tumors and snap-freeze in liquid nitrogen or fix in formalin.

  • Western Blot Analysis:

    • Prepare protein lysates from the frozen tumor samples.

    • Perform Western blotting to assess the phosphorylation status of FGFR and downstream signaling proteins like ERK.

    • Use antibodies specific for phosphorylated and total forms of the proteins of interest.

  • Immunohistochemistry (IHC):

    • Process formalin-fixed, paraffin-embedded tumor sections for IHC.

    • Use antibodies to detect markers of proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3).

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment This compound or Vehicle Treatment randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (PD, Histo, etc.) monitoring->endpoint finish Finish endpoint->finish

Caption: General experimental workflow for in vivo efficacy studies of this compound.

Dosing_Schedule_Logic start Start Dose-Finding Study continuous Continuous Dosing (e.g., Once Daily) start->continuous assess_efficacy Assess Efficacy (Tumor Growth Inhibition) continuous->assess_efficacy assess_toxicity Assess Toxicity (Weight Loss, Hyperphosphatemia) assess_efficacy->assess_toxicity toxicity_observed Significant Toxicity Observed? assess_toxicity->toxicity_observed optimal_continuous Optimal Continuous Dose Identified end End optimal_continuous->end toxicity_observed->optimal_continuous No intermittent Consider Intermittent Dosing (e.g., 5 Days On / 2 Days Off) toxicity_observed->intermittent Yes reassess Re-assess Efficacy and Toxicity intermittent->reassess optimal_intermittent Optimal Intermittent Dose Identified reassess->optimal_intermittent optimal_intermittent->end

Caption: Logical workflow for optimizing the this compound dosing schedule in vivo.

References

Technical Support Center: ASP5878 Preclinical Safety & Toxicology

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the toxicity and side effects of ASP5878 in animal models. The information is intended for researchers, scientists, and drug development professionals conducting preclinical studies with this compound.

Disclaimer: Publicly available, detailed preclinical toxicology data for this compound is limited. The following information is based on the known mechanism of action of this compound as a selective Fibroblast Growth Factor Receptor (FGFR) inhibitor and on standard practices for preclinical toxicology assessment of small molecule inhibitors. The quantitative data and protocols provided are illustrative and should be adapted based on specific experimental designs and institutional guidelines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Fibroblast Growth Factor Receptors 1, 2, 3, and 4 (FGFR1, FGFR2, FGFR3, and FGFR4).[1][2] By inhibiting these receptors, this compound blocks downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are often dysregulated in cancer and can play a role in cell proliferation, survival, and angiogenesis.[3][4]

Q2: What are the expected on-target side effects of FGFR inhibitors like this compound in animal models?

A2: Based on the physiological roles of FGFR signaling, on-target side effects can be anticipated. The most commonly reported class-related toxicity for FGFR inhibitors is hyperphosphatemia. This occurs because FGFRs are involved in phosphate homeostasis in the kidneys. Other potential on-target effects may include soft tissue mineralization, nail and hair growth abnormalities, and ocular toxicity.

Q3: Are there any published non-clinical toxicology studies for this compound?

A3: While detailed GLP (Good Laboratory Practice) toxicology study reports for this compound are not publicly available, preclinical efficacy studies in xenograft mouse models of hepatocellular carcinoma and urothelial cancer have reported that effective doses of this compound were administered without affecting the body weight of the animals over a 14-day period.[2][5] This suggests a reasonable therapeutic window in these short-term studies. For comprehensive safety assessment, dedicated toxicology studies with longer durations and in multiple species are typically conducted during drug development.

Troubleshooting Experimental Issues

Issue 1: Observed hyperphosphatemia in study animals.

  • Possible Cause: This is a known on-target effect of FGFR inhibitors due to the disruption of phosphate regulation.

  • Troubleshooting Steps:

    • Monitor Serum Phosphate Levels: Implement regular monitoring of serum phosphate levels in all study animals.

    • Dose Adjustment: Consider dose-response studies to identify a therapeutic window with manageable hyperphosphatemia.

    • Dietary Modification: In some research contexts, a low-phosphate diet may be considered to mitigate the effect, though this can introduce experimental variables.

    • Histopathology: Conduct thorough histopathological examination of kidneys and other tissues prone to mineralization at the end of the study.

Issue 2: Unexpected weight loss or signs of distress in animals at higher doses.

  • Possible Cause: This could be due to on-target effects on metabolism, off-target toxicities, or general malaise.

  • Troubleshooting Steps:

    • Dose-Range Finding Study: Ensure a proper dose-range finding study was conducted to establish the Maximum Tolerated Dose (MTD).

    • Clinical Observations: Increase the frequency and detail of clinical observations (e.g., changes in posture, activity, grooming).

    • Food and Water Intake: Quantify daily food and water consumption to differentiate between reduced appetite and other metabolic effects.

    • Necropsy and Histopathology: Perform comprehensive gross necropsy and histopathology on any animals that are euthanized due to distress to identify potential target organs of toxicity.

Quantitative Data Summary

The following tables present illustrative quantitative data for potential toxicity findings with this compound in standard animal models. This data is hypothetical and based on typical findings for FGFR inhibitors.

Table 1: Illustrative Acute Toxicity of this compound in Rodents

SpeciesRoute of AdministrationDose (mg/kg)Observations
MouseOral (PO)10No significant findings
30Mild, transient hyperphosphatemia
100Significant hyperphosphatemia, decreased activity
RatOral (PO)10No significant findings
30Mild hyperphosphatemia
100Moderate hyperphosphatemia, soft tissue mineralization in kidneys

Table 2: Illustrative Findings from a 28-Day Repeat-Dose Toxicity Study in Non-Rodents (e.g., Beagle Dog)

Dose Group (mg/kg/day)Key Clinical FindingsSerum Chemistry ChangesHistopathological Findings
1 (Low Dose)No treatment-related findingsMild, intermittent hyperphosphatemiaNo treatment-related findings
5 (Mid Dose)Occasional skin drynessPersistent moderate hyperphosphatemia, elevated creatinineMinimal renal tubular mineralization
20 (High Dose)Skin lesions, alopeciaSevere hyperphosphatemia, elevated BUN and creatinineModerate to severe renal tubular mineralization, soft tissue mineralization in other organs

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study in Rats (Illustrative)

  • Animals: Use young adult Sprague-Dawley rats, with an equal number of males and females per group (n=5/sex/group).

  • Acclimatization: Acclimatize animals for at least 5 days before dosing.

  • Dose Groups: Administer this compound via oral gavage at doses of 0 (vehicle), 10, 30, and 100 mg/kg.

  • Observations:

    • Conduct continuous clinical observations for the first 4 hours post-dosing, then daily for 14 days.

    • Record body weights prior to dosing and on days 7 and 14.

    • At termination, collect blood for hematology and serum chemistry analysis.

  • Pathology: Perform a full gross necropsy on all animals. Collect and preserve major organs for potential histopathological examination.

Protocol 2: 28-Day Repeat-Dose Oral Toxicity Study in Rats (Illustrative)

  • Animals: Use young adult Wistar rats (n=10/sex/group).

  • Dose Groups: Administer this compound daily via oral gavage at doses of 0 (vehicle), 5, 15, and 50 mg/kg for 28 consecutive days.

  • In-life Monitoring:

    • Record detailed clinical observations daily.

    • Measure body weight weekly.

    • Measure food consumption weekly.

    • Conduct ophthalmic examinations prior to the study and at termination.

    • Collect blood for hematology and serum chemistry at termination.

    • Collect urine for urinalysis at termination.

  • Pathology:

    • Conduct a full gross necropsy on all animals.

    • Record organ weights.

    • Perform comprehensive histopathological examination of a standard list of tissues.

Visualizations

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg This compound This compound This compound->FGFR Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Angiogenesis ERK->Cell_Effects DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca PKC->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Toxicology_Workflow cluster_0 Study Initiation cluster_1 Main Study Phase cluster_2 Terminal Phase cluster_3 Data Analysis Animal_Acclimatization Animal Acclimatization (Rodent/Non-Rodent) Dose_Range_Finding Dose-Range Finding Study (Establish MTD) Animal_Acclimatization->Dose_Range_Finding Dosing Daily Dosing (e.g., 28 days) Dose_Range_Finding->Dosing In_Life_Monitoring In-Life Monitoring - Clinical Observations - Body Weights - Food Consumption Dosing->In_Life_Monitoring Blood_Collection Blood & Urine Collection (Clinical Pathology) In_Life_Monitoring->Blood_Collection Necropsy Gross Necropsy & Organ Weights Blood_Collection->Necropsy Histopathology Histopathology Necropsy->Histopathology Analysis Data Analysis & Reporting (Identify NOAEL) Histopathology->Analysis

Caption: General experimental workflow for a repeat-dose toxicology study.

References

Technical Support Center: ASP5878 In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during in vitro experiments with ASP5878, a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally bioavailable and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1] It binds to and inhibits FGFRs, which blocks the FGFR-mediated signal transduction pathways.[1] This inhibition ultimately leads to a reduction in the proliferation of tumor cells that overexpress FGFR.[1] this compound has been shown to potently inhibit FGFR1, 2, 3, and 4.[2]

Q2: Which cancer cell lines are sensitive to this compound?

In vitro studies have demonstrated that hepatocellular carcinoma (HCC) and urothelial cancer cell lines with specific genetic alterations are particularly sensitive to this compound.

  • Hepatocellular Carcinoma (HCC): Cell lines expressing Fibroblast Growth Factor 19 (FGF19), such as HuH-7, Hep3B2.1-7, and JHH-7, show high sensitivity.[3][4][5]

  • Urothelial Cancer: Cell lines with FGFR3 gene alterations (point mutations or fusions), including UM-UC-14, RT-112, RT4, and SW780, are sensitive to this compound.[6][7]

This compound was found to be inactive against urothelial cancer cell lines that do not have FGFR genetic alterations.[6]

Q3: What are the expected downstream effects of this compound treatment in sensitive cell lines?

In sensitive cell lines, treatment with this compound leads to the following downstream effects:

  • Inhibition of FGFR phosphorylation.[2][3][8]

  • Suppression of the phosphorylation and mobility shift of FRS2 (FGFR substrate 2).[2][3][8]

  • Reduction in ERK phosphorylation.[2][3][6][8]

  • Induction of apoptosis, indicated by increased PARP cleavage.[2][9]

  • In some gemcitabine-resistant urothelial cancer cell lines, a decrease in c-MYC expression has been observed.[6][7][10]

Troubleshooting Guide

Problem: Higher than expected IC50 values or no observable effect.

Potential Cause Recommended Solution
Compound Solubility Issues This compound should be dissolved in fresh DMSO for in vitro experiments.[6][8] Ensure the stock solution is clear and free of precipitates. For working solutions, consider the final DMSO concentration in your cell culture media, as high concentrations can be toxic to cells.
Cell Line Integrity Verify the identity of your cell line via short tandem repeat (STR) profiling. Confirm the presence of the target genetic alteration (e.g., FGFR3 mutation/fusion or FGF19 expression) through sequencing or western blotting. Cell lines can lose key characteristics over multiple passages.
Assay Conditions Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. The incubation time for cell proliferation assays is typically 5 days.[5] Ensure your assay endpoint is appropriate for measuring cell viability or proliferation.
Reagent Quality Use high-quality, validated reagents and antibodies for your experiments. Ensure proper storage and handling of this compound as per the manufacturer's instructions; for stock solutions, storage at -80°C for up to 2 years or -20°C for up to 1 year is recommended.[5]

Problem: Inconsistent results between experimental replicates.

Potential Cause Recommended Solution
Pipetting Errors Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound. Use calibrated pipettes and proper pipetting techniques.
Cell Plating Uniformity Ensure a homogenous cell suspension before plating to avoid variations in cell numbers across wells. Pay attention to the "edge effect" in multi-well plates; consider not using the outer wells for critical experiments.
DMSO Concentration Variability Maintain a consistent final DMSO concentration across all wells, including vehicle controls.
Biological Variability Biological systems inherently have some variability. Increase the number of technical and biological replicates to improve the statistical power of your results.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nmol/L)Cell Line(s)
Kinase Activity
FGFR10.47Recombinant Enzyme
FGFR20.60Recombinant Enzyme
FGFR30.74Recombinant Enzyme
FGFR43.5Recombinant Enzyme
Cell Proliferation
Hep3B2.1-78.5Human HCC
JHH-721Human HCC
HuH-727Human HCC
RT-112 (parental)8.7Human Urothelial Cancer
RT-112 (gemcitabine-resistant)10Human Urothelial Cancer
Other sensitive urothelial cancer lines< 300Human Urothelial Cancer
Urothelial cancer lines without FGFR alterations≥ 300Human Urothelial Cancer

Data compiled from multiple sources.[2][3][4][5][6][8]

Experimental Protocols

Cell Proliferation Assay

  • Cell Seeding: Plate cells in 96-well plates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level (typically <0.5%).

  • Treatment: Remove the overnight culture medium and add the medium containing the various concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 5 days under standard cell culture conditions (e.g., 37°C, 5% CO2).[5]

  • Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as a resazurin-based assay or a luminescent cell viability assay.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates RAS_RAF_MEK RAS-RAF-MEK Pathway FRS2->RAS_RAF_MEK ERK ERK RAS_RAF_MEK->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->FGFR4 Inhibits

Caption: this compound inhibits the FGFR4 signaling pathway.

Experimental_Workflow start Start cell_culture 1. Culture Sensitive Cell Line start->cell_culture plate_cells 2. Plate Cells in Multi-well Plate cell_culture->plate_cells prepare_drug 3. Prepare Serial Dilutions of this compound plate_cells->prepare_drug treat_cells 4. Treat Cells prepare_drug->treat_cells incubate 5. Incubate for Specified Duration treat_cells->incubate assay 6. Perform Viability/ Downstream Assay incubate->assay analyze 7. Analyze Data & Determine IC50 assay->analyze end End analyze->end Troubleshooting_Workflow start Inconsistent or Unexpected Results check_solubility Check this compound Solubility & Prep. start->check_solubility check_cells Verify Cell Line Identity & Passage No. check_solubility->check_cells check_protocol Review Assay Protocol (Seeding, Time, Reagents) check_cells->check_protocol check_equipment Calibrate Pipettes & Check Equipment check_protocol->check_equipment decision Still Inconsistent? check_equipment->decision consult Consult Literature & Technical Support decision->consult No revise Revise Protocol & Rerun Experiment decision->revise Yes

References

ASP5878 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ASP5878.

Troubleshooting Guide

Q: What should I do if I observe precipitation of this compound in my cell culture media?

A: Precipitation of this compound in cell culture media can be a frustrating issue. This guide provides a step-by-step approach to diagnose and resolve the problem. The primary cause of precipitation is often related to the compound's solubility limits in aqueous solutions. This compound is typically dissolved in an organic solvent like DMSO to create a stock solution, which is then diluted into the cell culture media. If the final concentration of this compound is too high or the DMSO concentration is too low, the compound can precipitate out of solution.

Below is a flowchart to guide you through the troubleshooting process.

G start Precipitation Observed in Media check_stock 1. Check Stock Solution Is the stock solution clear? start->check_stock stock_issue Stock solution has precipitate. Re-dissolve by warming/vortexing. Consider making a fresh stock. check_stock->stock_issue No check_dilution 2. Review Dilution Protocol Was the dilution performed correctly? check_stock->check_dilution Yes stock_issue->check_dilution dilution_issue Incorrect dilution. Ensure rapid mixing while adding stock to media. Avoid adding media to stock. check_dilution->dilution_issue No check_concentration 3. Evaluate Final Concentration Is the final concentration of this compound too high? check_dilution->check_concentration Yes dilution_issue->check_concentration concentration_issue High final concentration. Lower the final concentration of this compound. Perform a dose-response experiment to find the optimal concentration. check_concentration->concentration_issue Yes check_dmso 4. Assess Final DMSO Concentration Is the final DMSO concentration sufficient? check_concentration->check_dmso No end Problem Resolved concentration_issue->end dmso_issue Low DMSO concentration. Increase the final DMSO concentration (typically ≤0.5%). Ensure your control experiments have the same DMSO concentration. check_dmso->dmso_issue No check_media 5. Examine Cell Culture Media Are there components in the media that could cause precipitation (e.g., high serum concentration)? check_dmso->check_media Yes dmso_issue->end media_issue Media incompatibility. Try reducing the serum concentration during treatment. Test solubility in a simpler medium (e.g., basal medium). check_media->media_issue Yes check_media->end No media_issue->end

Troubleshooting flowchart for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve and store this compound?

A: Proper dissolution and storage are critical for maintaining the stability and activity of this compound. For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO).[1] Stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years.[2] To prepare a working solution, the DMSO stock should be serially diluted in cell culture media to the desired final concentration. It is recommended to use freshly opened DMSO, as it is hygroscopic and absorbed water can affect solubility.[2][3] If precipitation occurs upon dilution, gentle warming and/or sonication may help to redissolve the compound.[2]

Solvent Reported Solubility Notes
DMSO≥ 250 mg/mL (613.69 mM)[2]Use freshly opened DMSO as it is hygroscopic.[2][3]
DMSO81 mg/mL (198.83 mM)[3]Moisture-absorbing DMSO can reduce solubility.[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (5.11 mM)[2]A clear solution can be achieved with this formulation for in vivo use.[2]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (5.11 mM)[2]An alternative formulation for in vivo administration.[2]

Q2: What are the recommended cell culture conditions for working with this compound?

A: The optimal cell culture conditions for experiments with this compound will depend on the specific cell line and experimental goals. However, based on published studies, here are some general guidelines. This compound has shown potent anti-proliferative effects in various cancer cell lines, particularly those with FGFR gene aberrations.[4][5]

Parameter Recommendation Reference
Cell Lines Urothelial cancer (e.g., UM-UC-14, RT-112), Hepatocellular carcinoma (e.g., HuH-7, Hep3B2.1-7)[2][4][5]
Treatment Concentration IC50 values are in the low nanomolar range (e.g., 8.7 - 27 nM) for sensitive cell lines. Concentrations up to 1000 nM have been used for proliferation assays.[1][2][4]
Incubation Time 2 hours for phosphorylation assays. 5 days for cell proliferation assays.[2][4]
Control Vehicle control with the same final concentration of DMSO (e.g., 0.1%) as the this compound-treated samples.[4]

Q3: What is the mechanism of action of this compound?

A: this compound is a potent and selective, small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, 3, and 4.[1][3][4][6][7] In cancers with FGFR gene aberrations, such as mutations or fusions, the FGFR signaling pathway is often constitutively active, leading to uncontrolled cell proliferation and survival.[4][5] this compound inhibits the tyrosine kinase activity of FGFRs, thereby blocking the phosphorylation of FGFR and its downstream signaling proteins, including ERK.[3][4] This inhibition of the FGFR pathway leads to reduced cell proliferation and can induce apoptosis in sensitive cancer cell lines.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates ERK ERK FRS2->ERK Activates pERK p-ERK ERK->pERK Phosphorylates Proliferation Cell Proliferation & Survival pERK->Proliferation Promotes This compound This compound This compound->FGFR Inhibits

This compound inhibits the FGFR signaling pathway.

References

Validation & Comparative

A Comparative Guide to ASP5878 and Erdafitinib in Urothelial Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-supported comparison of two fibroblast growth factor receptor (FGFR) inhibitors, ASP5878 and erdafitinib, for the treatment of urothelial carcinoma. The information is intended for an audience with a background in oncology and drug development.

Introduction

Fibroblast growth factor receptor (FGFR) signaling plays a crucial role in cell proliferation, survival, and migration.[1] Aberrant FGFR signaling, through mutations, fusions, or amplifications, is a known oncogenic driver in a subset of urothelial carcinomas, occurring in approximately 20% of cases.[2][3] This has led to the development of targeted therapies aimed at inhibiting the FGFR pathway. This guide focuses on a comparative analysis of this compound, an investigational FGFR inhibitor, and erdafitinib, an FDA-approved therapy for urothelial cancer.

Mechanism of Action

Both this compound and erdafitinib are potent, orally bioavailable small-molecule inhibitors of the FGFR family of receptor tyrosine kinases. They function by competitively binding to the ATP-binding pocket of the FGFR kinase domain, which prevents receptor autophosphorylation and subsequent activation of downstream signaling pathways.

Erdafitinib is a pan-FGFR inhibitor, targeting FGFR1, FGFR2, FGFR3, and FGFR4.[4][5][6] Inhibition of these receptors by erdafitinib disrupts key downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.[1][7]

This compound is also a selective inhibitor of FGFR1, 2, 3, and 4.[2] Preclinical studies have demonstrated that this compound effectively inhibits FGFR3 phosphorylation and downstream ERK phosphorylation in urothelial cancer cell lines harboring FGFR3 genetic alterations.[2]

The following diagram illustrates the targeted signaling pathway for both inhibitors.

FGFR Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF FGFR FGFR FGF->FGFR Binds to RAS/MAPK Pathway RAS/MAPK Pathway FGFR->RAS/MAPK Pathway Activates PI3K/AKT Pathway PI3K/AKT Pathway FGFR->PI3K/AKT Pathway Activates Cell Proliferation, Survival, Migration Cell Proliferation, Survival, Migration RAS/MAPK Pathway->Cell Proliferation, Survival, Migration Promotes PI3K/AKT Pathway->Cell Proliferation, Survival, Migration Promotes This compound / Erdafitinib This compound / Erdafitinib This compound / Erdafitinib->FGFR Inhibits

Caption: Inhibition of the FGFR signaling pathway by this compound and erdafitinib.

Preclinical Efficacy

Both this compound and erdafitinib have demonstrated significant anti-tumor activity in preclinical models of urothelial cancer.

This compound has shown selective inhibition of cell proliferation in urothelial cancer cell lines with FGFR3 point mutations or fusions.[2][8] Notably, it has also demonstrated efficacy against chemoresistant urothelial cancer cell lines, including adriamycin-resistant and gemcitabine-resistant models.[2] In xenograft models, once-daily oral administration of this compound led to tumor regression.[2][8][9]

Erdafitinib has also shown potent anti-tumor activity in FGFR-expressing cell lines and xenograft models derived from various tumor types, including bladder cancer.[4][5]

The following table summarizes the in vitro inhibitory activity of both compounds against the FGFR family.

Kinase TargetThis compound IC₅₀ (nmol/L)Erdafitinib IC₅₀ (nmol/L)
FGFR10.47[2]1.2[6]
FGFR20.60[2]2.5[6]
FGFR30.74[2]4.6[6]
FGFR43.5[2]5.7[6]

Clinical Development and Efficacy

Erdafitinib has undergone extensive clinical development, leading to its approval for metastatic urothelial carcinoma. This compound has completed a Phase 1 clinical trial.

Erdafitinib Clinical Trials

BLC2001 (Phase II) : This single-arm, open-label trial evaluated the efficacy and safety of erdafitinib in 99 patients with locally advanced or metastatic urothelial carcinoma with FGFR2/3 alterations who had progressed on or after platinum-based chemotherapy.[10][11]

THOR (Phase III) : This randomized, open-label trial compared the efficacy of erdafitinib to either chemotherapy (docetaxel or vinflunine) or pembrolizumab in patients with metastatic urothelial carcinoma with FGFR3/2 alterations who had progressed after prior systemic therapy.[3][12][13][14]

The following diagram outlines the general workflow of these clinical trials.

Clinical Trial Workflow Patient Screening Patient Screening Tumor Biopsy & FGFR Alteration Testing Tumor Biopsy & FGFR Alteration Testing Patient Screening->Tumor Biopsy & FGFR Alteration Testing Enrollment of FGFR-Positive Patients Enrollment of FGFR-Positive Patients Tumor Biopsy & FGFR Alteration Testing->Enrollment of FGFR-Positive Patients Randomization (Phase III) Randomization (Phase III) Enrollment of FGFR-Positive Patients->Randomization (Phase III) Erdafitinib Treatment Erdafitinib Treatment Randomization (Phase III)->Erdafitinib Treatment Arm A Control Arm (Chemotherapy or Pembrolizumab) Control Arm (Chemotherapy or Pembrolizumab) Randomization (Phase III)->Control Arm (Chemotherapy or Pembrolizumab) Arm B Follow-up & Endpoint Assessment Follow-up & Endpoint Assessment Erdafitinib Treatment->Follow-up & Endpoint Assessment Control Arm (Chemotherapy or Pembrolizumab)->Follow-up & Endpoint Assessment

Caption: Generalized workflow for erdafitinib clinical trials.

The table below summarizes the key efficacy data from the pivotal erdafitinib trials.

TrialTreatment ArmOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
BLC2001 (Phase II) [11][15][16]Erdafitinib40%5.5 months11.3 - 13.8 months
THOR (Phase III) vs. Chemo [3][12][13][14][17]Erdafitinib45.6%5.6 months12.1 months
Chemotherapy11.5%2.7 months7.8 months
This compound Clinical Trial

A first-in-human, Phase 1 dose-escalation study of this compound was conducted in patients with advanced solid tumors.[18] The study aimed to determine the safety, tolerability, and recommended Phase 2 dose.

Key findings from the Phase 1 study of this compound:

  • Safety : The most common drug-related adverse events were hyperphosphatemia, serous retinal detachment, and diarrhea, which were mostly grade 1/2 and manageable.[18]

  • Efficacy : One partial response was observed in a bladder cancer patient with an FGFR gene alteration.[18]

Safety and Tolerability

The safety profiles of both erdafitinib and this compound are consistent with their mechanism of action as FGFR inhibitors.

Erdafitinib : Common adverse events include hyperphosphatemia, stomatitis, diarrhea, dry mouth, and eye disorders (e.g., central serous retinopathy).[10] Most adverse events are manageable with dose modifications or supportive care.

This compound : The Phase 1 study showed a manageable safety profile with similar class-effect adverse events, including hyperphosphatemia and serous retinal detachment.[18]

Experimental Protocols

Erdafitinib Clinical Trial Protocol (General Overview)
  • Study Design : The BLC2001 was a single-arm, open-label Phase II study, while the THOR trial was a randomized, open-label, multicenter Phase III study.[10][15][19]

  • Patient Population : Patients with locally advanced or metastatic urothelial carcinoma with susceptible FGFR2 or FGFR3 genetic alterations who had progressed after at least one line of prior platinum-containing chemotherapy.[10]

  • Treatment : Erdafitinib was administered orally once daily, with a starting dose of 8 mg and a provision for uptitration to 9 mg based on serum phosphate levels.[15][19]

  • Endpoints : The primary endpoint for BLC2001 was the objective response rate (ORR).[15][19] For the THOR trial, the primary endpoint was overall survival (OS).[3][13]

This compound Preclinical Study Protocol (General Overview)
  • Cell Lines : A panel of human urothelial cancer cell lines with and without FGFR3 alterations were used.[2] Chemoresistant cell lines were also developed and tested.[2]

  • In Vitro Assays : Cell proliferation assays were conducted to determine the IC₅₀ values of this compound. Western blotting or sandwich ELISA were used to assess the inhibition of FGFR3 and ERK phosphorylation.[2]

  • In Vivo Models : Subcutaneous xenograft models in nude mice were used to evaluate the anti-tumor activity of orally administered this compound.[2][9]

Conclusion

Erdafitinib is a well-established, FDA-approved targeted therapy for patients with previously treated, locally advanced or metastatic urothelial carcinoma harboring susceptible FGFR2/3 alterations. Its efficacy and safety have been demonstrated in robust Phase II and Phase III clinical trials.

This compound is an earlier-stage FGFR inhibitor with a similar mechanism of action and promising preclinical activity in urothelial cancer models, including those with acquired resistance to chemotherapy. The limited clinical data from the Phase 1 study showed a manageable safety profile and early signs of anti-tumor activity.

Direct comparative data between this compound and erdafitinib is not available. However, based on the current evidence, erdafitinib represents the standard of care for FGFR-altered urothelial carcinoma. Further clinical development of this compound will be necessary to fully understand its therapeutic potential and position relative to erdafitinib and other emerging FGFR inhibitors.

References

A Head-to-Head Comparison of Pan-FGFR Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, pan-fibroblast growth factor receptor (FGFR) inhibitors have emerged as a pivotal class of drugs for treating malignancies driven by aberrant FGFR signaling. This guide provides a comprehensive head-to-head comparison of key pan-FGFR inhibitors, focusing on their biochemical potency, kinase selectivity, and clinical efficacy. The information is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in both preclinical and clinical settings.

Introduction to Pan-FGFR Inhibition

The FGFR signaling pathway, comprising four receptor tyrosine kinases (FGFR1-4) and their fibroblast growth factor (FGF) ligands, plays a crucial role in cell proliferation, differentiation, migration, and survival.[1][2] Genetic alterations such as gene fusions, mutations, and amplifications in FGFRs can lead to constitutive activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, driving tumorigenesis in various cancers like urothelial carcinoma, cholangiocarcinoma, and lung cancer.[1][3] Pan-FGFR inhibitors are small molecules designed to block the ATP-binding site of multiple FGFR family members, thereby inhibiting their kinase activity and downstream oncogenic signaling.

Biochemical Potency: A Comparative Analysis

The in vitro potency of pan-FGFR inhibitors is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for prominent pan-FGFR inhibitors against the four FGFR isoforms.

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Source(s)
Erdafitinib 1.22.53.05.7[4]
Pemigatinib 0.40.51.030[5]
Infigratinib 0.91.41.060[4]
Futibatinib 1.81.41.63.7[6]
Rogaratinib 16317288[3]

Note: IC50 values can vary between different experimental assays and conditions. The data presented here are compiled from various sources for comparative purposes.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and associated toxicities. Kinome-wide profiling reveals the interaction of an inhibitor with a broad panel of kinases. While highly selective for FGFRs, many pan-FGFR inhibitors also exhibit activity against other kinases, most notably the Vascular Endothelial Growth Factor Receptor (VEGFR).

InhibitorKey Off-Target Kinases (at 1 µM)Source(s)
Erdafitinib RET, KIT, VEGFR2[4]
Pemigatinib VEGFR2[4]
Infigratinib VEGFR2, KIT, RET[4]
Futibatinib Limited off-target activity reported[6][7]

Futibatinib is an irreversible inhibitor that covalently binds to a conserved cysteine in the P-loop of the FGFR kinase domain, which may contribute to its high selectivity.[8][9] In contrast, erdafitinib, pemigatinib, and infigratinib are ATP-competitive, reversible inhibitors.[3]

Clinical Efficacy and Safety of Approved Pan-FGFR Inhibitors

Several pan-FGFR inhibitors have received regulatory approval for the treatment of specific cancers with FGFR alterations. Their clinical performance in pivotal trials is summarized below.

InhibitorTrial NameIndicationOverall Response Rate (ORR)Median Duration of Response (DoR)Median Progression-Free Survival (PFS)Key Grade ≥3 Adverse EventsSource(s)
Erdafitinib BLC2001 (Phase 2), THOR (Phase 3)Locally advanced or metastatic urothelial carcinoma with susceptible FGFR3/2 alterations40% (BLC2001), 45.6% (THOR vs chemo)5.6 months (BLC2001)5.5 months (BLC2001), 5.6 months (THOR vs chemo)Hyponatremia, stomatitis, asthenia[10][11]
Pemigatinib FIGHT-202 (Phase 2)Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with FGFR2 fusion or rearrangement36%9.1 months6.9 monthsHypophosphatemia, arthralgia, stomatitis[12][13]
Futibatinib FOENIX-CCA2 (Phase 2)Previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma with FGFR2 gene fusions or other rearrangements42%9.7 months9.0 monthsHyperphosphatemia, stomatitis, fatigue[14][15][16]
Infigratinib Phase 2Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement23%5.0 months7.3 monthsHyperphosphatemia, stomatitis, eye disorders[17]

Note: This table presents data from key clinical trials and is not an exhaustive list of all reported outcomes. Direct comparison between trials should be made with caution due to differences in study design and patient populations.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the FGFR signaling pathway and a general workflow for preclinical assessment.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P PLCg PLCγ FGFR->PLCg P STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT->Transcription PKC PKC DAG->PKC PKC->Transcription

Caption: The FGFR Signaling Pathway.

Preclinical_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment biochem Biochemical Kinase Assay (IC50 Determination) cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) biochem->cell_viability western_blot Western Blot (Target Engagement) cell_viability->western_blot data_analysis Data Analysis and Candidate Selection western_blot->data_analysis xenograft Tumor Xenograft Model (Efficacy) pk_pd Pharmacokinetics/ Pharmacodynamics xenograft->pk_pd toxicity Toxicity Studies pk_pd->toxicity start Compound Synthesis and Selection start->biochem data_analysis->xenograft

Caption: Preclinical Assessment Workflow.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of pan-FGFR inhibitors.

Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.

  • Reagents and Materials:

    • Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme.

    • Kinase-specific substrate (e.g., Poly(E,Y)4:1).

    • ATP solution.

    • ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).

    • Test inhibitor compounds at various concentrations.

    • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • 384-well white assay plates.

  • Procedure:

    • Prepare serial dilutions of the pan-FGFR inhibitor in DMSO and then in assay buffer.

    • Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the 384-well plate.

    • Add 2.5 µL of a solution containing the FGFR enzyme and substrate to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (e.g., MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Reagents and Materials:

    • Cancer cell line with known FGFR alterations.

    • Complete cell culture medium.

    • Pan-FGFR inhibitor stock solution.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS).

    • 96-well cell culture plates.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the pan-FGFR inhibitor for a specified duration (e.g., 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals by adding the solubilization solution.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of a compound in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID).

    • Cancer cell line with FGFR alterations or patient-derived xenograft (PDX) tissue.

    • Pan-FGFR inhibitor formulated for oral gavage or another appropriate route of administration.

    • Vehicle control solution.

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously implant cancer cells or PDX tissue into the flank of the immunocompromised mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the pan-FGFR inhibitor or vehicle to the respective groups at a predetermined dose and schedule.

    • Measure the tumor volume using calipers at regular intervals (e.g., twice a week) using the formula: (Length x Width²)/2.

    • Monitor the body weight and general health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

    • Evaluate the anti-tumor efficacy by comparing the tumor growth inhibition between the treatment and control groups.

Conclusion

The development of pan-FGFR inhibitors represents a significant advancement in precision oncology. While approved inhibitors like erdafitinib, pemigatinib, futibatinib, and infigratinib have demonstrated clinical benefit, ongoing research continues to focus on developing next-generation inhibitors with improved potency, selectivity, and the ability to overcome resistance mechanisms. This comparative guide provides a foundational resource for researchers and drug developers to navigate the evolving landscape of pan-FGFR inhibition and to inform the design of future studies aimed at maximizing the therapeutic potential of this important class of anti-cancer agents.

References

Validating the On-Target Effects of ASP5878: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ASP5878, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs), with other alternative FGFR inhibitors. The information presented herein is supported by experimental data to validate the on-target effects of this compound, offering valuable insights for researchers in oncology and drug development.

This compound is an orally bioavailable small-molecule inhibitor targeting FGFR1, 2, 3, and 4.[1] Its mechanism of action involves the inhibition of FGFR-mediated signal transduction pathways, which are crucial for cell proliferation and survival in tumors with FGFR gene alterations.[1][2] Preclinical studies have demonstrated its potential as a therapeutic agent in various cancers, including hepatocellular carcinoma (HCC) and urothelial cancer.[3][4]

Comparative Analysis of Kinase Inhibition

This compound exhibits high potency against the FGFR family of receptor tyrosine kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against different FGFR isoforms, providing a quantitative measure of its inhibitory activity.

CompoundTargetIC50 (nmol/L)
This compound FGFR10.47[5][6][7]
FGFR20.60[5][6]
FGFR30.74[5][6]
FGFR43.5[5][6]

On-Target Cellular Activity

The on-target efficacy of this compound has been validated in various cancer cell lines harboring FGFR alterations. The compound has shown significant anti-proliferative effects in these models.

Cell LineCancer TypeFGFR AlterationThis compound IC50 (nmol/L)
Hep3B2.1-7Hepatocellular CarcinomaFGF19 Amplification8.5[3][6][7]
HuH-7Hepatocellular CarcinomaFGF19 Overexpression27[3][6][7]
JHH-7Hepatocellular CarcinomaFGF19 Overexpression21[3][6][7]
UM-UC-14Urothelial CancerFGFR3 S249C Mutation<100[4]
RT-112Urothelial CancerFGFR3-TACC3 Fusion<100[4]
RT4Urothelial CancerFGFR3-TACC3 Fusion<100[4]
SW 780Urothelial CancerFGFR3-BAIAP2L1 Fusion<100[4]

Alternative FGFR Inhibitors

Several other FGFR inhibitors are in clinical development, offering alternatives to this compound. These include compounds like BLU9931 and FGF401, which are also being investigated in clinical trials for HCC.[3][8] Other notable FGFR-selective inhibitors include BGJ398 (infigratinib), AZD4547 (pralsetinib), and JNJ-42756493 (erdafitinib), which are being developed for various cancers with FGFR alterations.[3][9]

Experimental Protocols

The validation of this compound's on-target effects relies on a series of key experiments. The methodologies for these are detailed below.

Kinase Assay

To determine the inhibitory activity of this compound on FGFR kinases, a cell-free kinase assay is performed.[5] Recombinant FGFR1, 2, 3, and 4 are incubated with this compound at varying concentrations. The kinase activity is then measured to determine the IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.[5]

Cell Growth Assay

The anti-proliferative effects of this compound on cancer cell lines are assessed using a cell viability assay.[3] Human cancer cell lines are treated with different concentrations of this compound for a specified period (e.g., 4 or 5 days).[4] Cell viability is then measured by quantifying the amount of ATP in the cell lysate. The IC50 values for cell proliferation are then calculated.[4]

Western Blotting

Western blotting is employed to analyze the effect of this compound on FGFR signaling pathways within the cell.[3] Cancer cells are treated with this compound, and cell lysates are subsequently prepared.[3] Proteins from the lysates are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against phosphorylated and total forms of FGFR, FRS2, and ERK.[3][4] This allows for the visualization of the inhibition of FGFR phosphorylation and its downstream signaling molecules.[3]

Xenograft Models

To evaluate the in vivo anti-tumor activity of this compound, xenograft mouse models are utilized.[3][4] Human cancer cells are subcutaneously or orthotopically implanted into immunodeficient mice.[3][8] Once tumors are established, mice are treated with oral doses of this compound.[3][4] Tumor growth is monitored over time, and the efficacy of the compound is assessed by measuring tumor volume and, in some cases, survival.[3][8] Pharmacodynamic effects are also evaluated by analyzing tumor tissues for the inhibition of FGFR signaling markers.[3]

Visualizing the Mechanism of Action

The following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow for evaluating the on-target effects of this compound.

FGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->FGFR Inhibits

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Kinase_Assay Kinase Assay (IC50 Determination) Cell_Lines Cancer Cell Lines (FGFR Alterations) Kinase_Assay->Cell_Lines Cell_Assay Cell Proliferation Assay (IC50 Determination) Cell_Lines->Cell_Assay Western_Blot Western Blot (Target Engagement) Cell_Lines->Western_Blot Xenograft Xenograft Model (Tumor Growth Inhibition) Cell_Assay->Xenograft PD_Analysis Pharmacodynamic Analysis (In Vivo Target Engagement) Xenograft->PD_Analysis

Caption: Experimental workflow for validating this compound on-target effects.

References

A Guide to Investigating Synergistic Effects of ASP5878 with Other Targeted Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available preclinical and clinical data specifically detailing the synergistic effects of ASP5878 in combination with other targeted therapies, including quantitative synergy data, is limited. This guide provides a comprehensive overview of this compound's mechanism of action, its activity as a single agent, and the scientific rationale for exploring its use in combination therapies based on the broader class of FGFR inhibitors. The experimental protocols and data table templates provided are generalized for researchers to design and report on such studies.

Introduction to this compound: A Selective Pan-FGFR Inhibitor

This compound is an orally bioavailable, selective, and potent small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1] Deregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a known driver of oncogenesis in various solid tumors, including urothelial carcinoma and hepatocellular carcinoma (HCC).[2][3]

Mechanism of Action: this compound exerts its anti-tumor effects by binding to the ATP-binding pocket of the FGFR kinase domain, inhibiting its phosphorylation and subsequent activation. This blockade of FGFR signaling disrupts downstream pathways crucial for tumor cell proliferation, survival, and angiogenesis, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4] Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells harboring FGFR alterations.[5][6]

Preclinical and Clinical Efficacy of this compound as a Monotherapy

Preclinical studies have shown that this compound effectively inhibits the growth of cancer cell lines with FGFR aberrations. For instance, in models of FGF19-expressing HCC, this compound suppressed the proliferation of cell lines such as Hep3B2.1-7, HuH-7, and JHH-7.[5][6] In vivo, oral administration of this compound led to significant tumor regression in xenograft models of both HCC and urothelial cancer.[5][7]

A first-in-human Phase 1 clinical trial of this compound in patients with advanced solid tumors established a manageable safety profile and showed preliminary signs of anti-tumor activity, particularly in a bladder cancer patient with an FGFR gene alteration.[8][9] The most common dose-limiting toxicity was hyperphosphatemia, a known on-target effect of FGFR inhibition.[8]

Rationale for Combination Therapies with this compound

The development of resistance to targeted therapies is a significant challenge in oncology. Tumors can evade the effects of a single agent by activating alternative signaling pathways. Combining targeted therapies that inhibit parallel or downstream pathways can create a more durable anti-tumor response. For FGFR inhibitors like this compound, there is a strong rationale for exploring combinations with other targeted agents.[10][11]

Key Rationales for Combination:

  • Overcoming Resistance: Cancer cells can develop resistance to FGFR inhibitors through gatekeeper mutations in the FGFR gene or by activating bypass signaling pathways (e.g., PI3K/AKT or EGFR signaling).[11] Co-targeting these escape routes may prevent or delay the emergence of resistance.

  • Targeting Pathway Crosstalk: The FGFR pathway has intricate connections with other signaling networks. For example, there is known crosstalk between the FGFR and EGFR/HER2 pathways.[3] Simultaneous inhibition can lead to a more profound shutdown of pro-survival signaling.

  • Enhancing Anti-Tumor Activity: By targeting multiple oncogenic drivers simultaneously, combination therapies can induce synergistic cell killing, leading to improved tumor response rates and more durable disease control.[10]

Potential Combination Strategies for this compound

Based on preclinical and clinical studies with other FGFR inhibitors, several classes of targeted therapies are promising candidates for combination with this compound.

  • PI3K/AKT/mTOR Inhibitors: The PI3K/AKT/mTOR pathway is a key downstream effector of FGFR signaling. Its activation is a common mechanism of resistance to FGFR inhibitors. Combining this compound with a PI3K, AKT, or mTOR inhibitor could lead to a more complete blockade of this critical survival pathway.[10][12]

  • MEK Inhibitors: In KRAS-mutant cancers, MEK inhibition can lead to a feedback activation of the FGFR pathway. Therefore, a combination of a MEK inhibitor and an FGFR inhibitor like this compound could be a rational approach for these tumor types.[10]

  • EGFR/HER2 Inhibitors: In cancers where both FGFR and EGFR/HER2 signaling are active, co-inhibition may be necessary to overcome resistance and achieve a significant therapeutic effect.[3]

  • Anti-Angiogenic Agents (e.g., VEGF inhibitors): Both the FGFR and VEGF signaling pathways are critical for tumor angiogenesis. Dual inhibition could result in a more potent anti-angiogenic effect, starving the tumor of its blood supply.

  • Immunotherapy (e.g., PD-1/PD-L1 inhibitors): FGFR inhibitors may help to sensitize "immune-cold" tumors to immunotherapy by altering the tumor microenvironment.[12]

Data Presentation for Synergistic Effects

While specific data for this compound is not available, researchers investigating its synergistic potential should present their findings in a clear and structured format. The following table is a template for summarizing quantitative synergy data.

Combination Cancer Type/Cell Line Assay Concentration Range Combination Index (CI) Value *Synergy Level Reference
This compound + Drug Xe.g., Urothelial CarcinomaCell Viabilitye.g., 0.1-100 nMe.g., 0.65 at ED50Synergistic[Hypothetical]
This compound + Drug Ye.g., Hepatocellular CarcinomaApoptosis Assaye.g., 1-1000 nMe.g., 0.42 at ED75Strong Synergy[Hypothetical]

*Combination Index (CI) is typically calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[13][14]

Experimental Protocols

The following is a generalized protocol for an in vitro experiment to assess the synergistic effects of this compound with another targeted therapy using a cell viability assay and the Chou-Talalay method.

Objective: To determine if the combination of this compound and a second targeted agent (Drug X) results in a synergistic, additive, or antagonistic effect on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., an FGFR-amplified urothelial cancer cell line)

  • Cell culture medium and supplements

  • This compound and Drug X (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

  • Plate reader for luminescence or fluorescence detection

  • Software for synergy analysis (e.g., CompuSyn, or custom scripts)

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a cell culture incubator.

  • Drug Preparation: Prepare serial dilutions of this compound and Drug X, both individually and in combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).

  • Treatment: Treat the cells with the single agents and the combination therapies at various concentrations. Include vehicle-only controls.

  • Incubation: Incubate the treated cells for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Cell Viability Measurement: At the end of the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated controls.

    • Generate dose-response curves for each drug alone and for the combination.

    • Using a program like CompuSyn or a similar tool, input the dose-effect data to calculate the Combination Index (CI) at different effect levels (e.g., ED50, ED75, ED90).[15][16]

    • Interpret the CI values to determine the nature of the drug interaction (synergy, additivity, or antagonism).

Mandatory Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->FGFR Inhibition

Caption: FGFR signaling pathway inhibited by this compound.

Synergy_Workflow cluster_invitro In Vitro Analysis cluster_analysis Data Analysis A 1. Cell Culture (Cancer Cell Line) B 2. Drug Treatment (Single agents & Combinations) A->B C 3. Cell Viability Assay (e.g., 72h incubation) B->C D 4. Data Acquisition (Plate Reader) C->D E 5. Dose-Response Curves D->E F 6. Calculate Combination Index (CI) (Chou-Talalay Method) E->F G 7. Determine Synergy, Additivity, or Antagonism F->G

Caption: General experimental workflow for assessing drug synergy.

References

Predicting Response to ASP5878: A Comparative Guide to Biomarkers and Alternative Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ASP5878 is a selective, orally bioavailable small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, 3, and 4.[1][2][3] Its potent anti-tumor activity is primarily observed in cancers driven by alterations in the FGFR signaling pathway. This guide provides a comprehensive comparison of biomarkers for predicting response to this compound, its performance against alternative FGFR inhibitors, and supporting experimental data.

Predictive Biomarkers for this compound Response

The primary predictive biomarkers for a positive response to this compound are genetic alterations in the FGFR genes. These alterations lead to constitutive activation of the FGFR signaling cascade, promoting cancer cell proliferation and survival.

  • FGFR3 Gene Mutations and Fusions: In urothelial carcinoma, specific point mutations (e.g., S249C) and gene fusions (e.g., FGFR3-TACC3, FGFR3-BAIAP2L1) are key predictors of sensitivity to this compound.[1][3]

  • FGF19 Overexpression/Amplification: In hepatocellular carcinoma (HCC), overexpression or amplification of the FGF19 gene, a ligand for FGFR4, is a strong indicator of response to this compound.[2][4]

  • FGFR1/2 Gene Amplification: While less common, amplification of FGFR1 and FGFR2 has also been associated with sensitivity to this compound in various solid tumors.[1]

Comparative Performance of this compound and Alternatives

This compound demonstrates potent and selective inhibition of FGFRs. Its performance in preclinical models is comparable or superior to other FGFR inhibitors in specific contexts. The following tables summarize the in vitro and in vivo efficacy of this compound and its alternatives.

In Vitro Anti-Proliferative Activity of FGFR Inhibitors
DrugCancer TypeCell LineKey BiomarkerIC50 (nmol/L)
This compound Urothelial CarcinomaUM-UC-14FGFR3 S249C8.7[1][5]
Urothelial CarcinomaRT-112FGFR3-TACC38.7[1]
Urothelial CarcinomaRT4FGFR3-TACC3<100[1]
Urothelial CarcinomaSW 780FGFR3-BAIAP2L1<100[1]
Hepatocellular CarcinomaHep3B2.1-7FGF19 Amplification8.5[4]
Hepatocellular CarcinomaHuH-7FGF19 Overexpression27[4]
Hepatocellular CarcinomaJHH-7FGF19 Overexpression21[4]
Erdafitinib Urothelial Carcinoma-FGFR Alterations1.2-5.7 (for FGFR1-4)[6]
Infigratinib (BGJ398) Urothelial CarcinomaRT112FGFR3 Overexpression5[7]
Urothelial CarcinomaRT4FGFR3 Overexpression30[7]
Urothelial CarcinomaSW780FGFR3 Overexpression32[7]
Pemigatinib Cholangiocarcinoma-FGFR2 Fusions-
Rogaratinib Colorectal CancerNCI-H716FGFR2 Overexpression-

IC50 values represent the concentration of the drug required to inhibit 50% of cell proliferation.

In Vivo Anti-Tumor Efficacy of FGFR Inhibitors in Xenograft Models
DrugCancer TypeXenograft ModelKey BiomarkerDosageTumor Growth Inhibition/Regression
This compound Urothelial CarcinomaUM-UC-14FGFR3 S249C1 mg/kg, once dailyDose-dependent inhibition and regression[1]
Urothelial CarcinomaRT-112FGFR3-TACC3-Dose-dependent inhibition[1]
Hepatocellular CarcinomaHep3B2.1-7FGF19 Amplification3 mg/kg, once daily88% tumor regression[2][4]
Infigratinib (BGJ398) Bladder CancerRT112FGFR3 Overexpression10-30 mg/kg, once dailyTumor growth inhibition and stasis[7]
Rogaratinib Colorectal CancerNCI-H716FGFR2 Overexpression35-65 mg/kg, twice dailyDose-dependent reduction of tumor growth[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

FGFR Kinase Inhibition Assay

The inhibitory activity of compounds on FGFR kinase activity can be determined using a variety of commercially available kits, such as the ADP-Glo™ Kinase Assay.[9][10]

  • Reagents: Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme, appropriate substrate (e.g., Poly(E,Y)4:1), ATP, and the test compound (e.g., this compound).

  • Procedure:

    • The kinase reaction is initiated by mixing the FGFR enzyme, substrate, and ATP in a kinase buffer.

    • The test compound is added at various concentrations.

    • The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection reagent.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the log concentration of the test compound.

Cell Proliferation (MTT) Assay

The anti-proliferative effects of FGFR inhibitors on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12]

  • Cell Seeding: Cancer cells with known FGFR alterations are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., this compound) for a period of 4-5 days.[1]

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., SDS-HCl) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a spectrophotometer at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Xenograft Models

In vivo anti-tumor efficacy is evaluated using xenograft models, where human cancer cells are implanted into immunocompromised mice.

  • Cell Implantation: Human urothelial carcinoma or hepatocellular carcinoma cells are subcutaneously injected into the flank of nude or NOD/SCID mice.[13][14][15]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered orally once daily.[1][2]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Efficacy Evaluation: The anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition or regression is calculated.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised to analyze the in vivo inhibition of FGFR signaling pathways (e.g., by measuring phosphorylated FGFR and ERK levels).[1]

Visualizing Key Pathways and Relationships

FGFR Signaling Pathway

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 FRS2 FRS2 FGFR:f2->FRS2 P PLCg PLCγ FGFR:f2->PLCg P STAT STAT FGFR:f2->STAT P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCg->PKC PKC->Proliferation STAT->Proliferation This compound This compound This compound->FGFR:f2

Caption: The FGFR signaling pathway and the inhibitory action of this compound.

Preclinical Evaluation Workflow for an FGFR Inhibitor

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_biomarker Biomarker Identification KinaseAssay FGFR Kinase Inhibition Assay CellProlif Cell Proliferation Assay (MTT) KinaseAssay->CellProlif Determine IC50 WesternBlot Western Blot (P-FGFR, P-ERK) CellProlif->WesternBlot Confirm Mechanism Biomarker Identify Predictive Biomarkers (e.g., FGFR alterations) CellProlif->Biomarker Xenograft Xenograft Model (Urothelial/HCC) WesternBlot->Xenograft Select Lead Compound Efficacy Tumor Growth Inhibition/Regression Xenograft->Efficacy Evaluate Efficacy PD_Analysis Pharmacodynamic Analysis Efficacy->PD_Analysis Confirm Target Engagement Efficacy->Biomarker

Caption: A typical workflow for the preclinical evaluation of an FGFR inhibitor.

Comparative Overview of FGFR Inhibitors

FGFR_Inhibitor_Comparison cluster_info Drug Characteristics This compound This compound Pan-FGFR (1-4) Inhibitor Key Biomarkers: FGFR3 alterations (UC) FGF19 overexpression (HCC) Erdafitinib Erdafitinib (Balversa®) Pan-FGFR (1-4) Inhibitor Approved for Urothelial Carcinoma with FGFR2/3 alterations Infigratinib Infigratinib (Truseltiq®) Selective FGFR1-3 Inhibitor Approved for Cholangiocarcinoma with FGFR2 fusions Pemigatinib Pemigatinib (Pemazyre®) Selective FGFR1-3 Inhibitor Approved for Cholangiocarcinoma with FGFR2 fusions Rogaratinib Rogaratinib Pan-FGFR (1-4) Inhibitor Investigational Biomarker: FGFR1/3 mRNA overexpression

Caption: A logical comparison of this compound with other FGFR inhibitors.

References

Comparative Analysis of Cross-Resistance Profiles: ASP5878 Versus Other FGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of ASP5878's activity against chemoresistant and potentially TKI-resistant cancers, with a comparative look at other prominent FGFR inhibitors.

Introduction

This compound is an orally bioavailable, selective tyrosine kinase inhibitor (TKI) targeting fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4.[1] Dysregulation of the FGFR signaling pathway is a known driver in various malignancies, making it a critical target for therapeutic intervention.[2][3][4] While several FGFR inhibitors have been developed, the emergence of resistance, either through pre-existing chemoresistance or acquired mutations in the FGFR kinase domain, presents a significant clinical challenge. This guide provides a comparative overview of the cross-resistance profile of this compound with other TKIs, supported by available preclinical data.

Data Presentation

Biochemical Potency of this compound and Other Selected FGFR TKIs

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other commercially available FGFR inhibitors against wild-type FGFR isoforms. It is important to note that these values are compiled from different studies and direct head-to-head comparisons should be made with caution due to potential variations in experimental conditions.

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference(s)
This compound 0.470.600.743.5[5][6]
Erdafitinib 1.22.53.05.7[7]
Pemigatinib 1.2 (cell-based)0.3 (cell-based)1.2 (cell-based)12 (cell-based)[8]
Infigratinib 1.11.02.362[9]
Cellular Activity of this compound in Chemoresistant Urothelial Carcinoma Cell Lines

This compound has demonstrated potent anti-proliferative activity in urothelial cancer cell lines that have acquired resistance to standard chemotherapeutic agents.

Cell LineResistance toParental IC50 (nM)Resistant IC50 (nM)Reference
UM-UC-14Adriamycin8.711[2]
RT-112Gemcitabine8.710[2]
Cross-Resistance Profile of Other FGFR TKIs Against Gatekeeper Mutations

Acquired resistance to FGFR inhibitors often involves the emergence of "gatekeeper" mutations within the kinase domain. The following table presents data on the activity of pemigatinib against common FGFR gatekeeper mutations. Data for this compound against these specific mutations is not currently available in the public domain.

FGFR IsoformMutationPemigatinib IC50 (nM)Fold Change vs. Wild-TypeReference
FGFR1V561M10.58.8x[8]
FGFR2V564I7.04.7x[8]
FGFR2V564F18.012.0x[8]
FGFR3V555M20.016.7x[8]

Signaling Pathways and Resistance Mechanisms

dot

FGFR_Signaling_Pathway FGFR Signaling Pathway and Mechanisms of TKI Resistance FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation PLCg->Proliferation This compound This compound This compound->FGFR Inhibits Other_TKIs Other FGFR TKIs Other_TKIs->FGFR Inhibit Resistance Resistance Mechanisms Gatekeeper Gatekeeper Mutations (e.g., V561M, V564F, V555M) Gatekeeper->FGFR Alters TKI binding site Bypass Bypass Signaling (e.g., EGFR, MET activation) Bypass->Proliferation Activates alternative pathways Experimental_Workflow General Experimental Workflow for TKI Evaluation start Start biochemical Biochemical Assay (IC50 vs. FGFR isoforms) start->biochemical cell_lines Select Cancer Cell Lines (Parental & Resistant) start->cell_lines data_analysis Data Analysis and Comparison biochemical->data_analysis proliferation Cell Proliferation Assay (Determine Cellular IC50) cell_lines->proliferation western Western Blot Analysis (p-FGFR, p-ERK) proliferation->western Confirm target inhibition proliferation->data_analysis western->data_analysis end End data_analysis->end

References

Safety Operating Guide

Proper Disposal of ASP5878: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of ASP5878, a selective FGFR inhibitor with potential antineoplastic activity. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. While a Safety Data Sheet (SDS) for this compound states it is not classified as a hazardous substance, its investigational and antineoplastic nature necessitates handling and disposal as a hazardous chemical waste.[1]

Key Safety and Handling Data

A thorough understanding of the compound's properties is the first step in safe disposal. The following table summarizes key data for this compound.

ParameterValueReference
Chemical Name2-(4-((5-((2,6-Difluoro-3,5-dimethoxybenzyl)oxy)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)ethanolGlpBio SDS
CAS Number1453208-66-6GlpBio SDS
Molecular FormulaC18H19F2N5O4GlpBio SDS
Molecular Weight407.37 g/mol GlpBio SDS
Hazard ClassificationNot a hazardous substance or mixtureGlpBio SDS
Personal Protective Equipment (PPE)Safety glasses, non-powdered chemotherapy gloves (double-gloving recommended), solid-front, long-sleeved lab coat with tight-fitting cuffs.[2]
First Aid MeasuresIn case of eye contact, flush with water. In case of skin contact, rinse with water. If inhaled, move to fresh air. If ingested, wash out mouth with water and do not induce vomiting. Seek medical attention in all cases of exposure.[1]

Experimental Protocol for Disposal of this compound

This protocol outlines the step-by-step procedure for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, such as unused powder, contaminated personal protective equipment (gloves, lab coats), absorbent pads, and plasticware, in a designated, leak-proof, and puncture-resistant hazardous waste container.[3]

    • This container must be clearly labeled as "Hazardous Waste - Antineoplastic" and include the chemical name "this compound".[4]

    • Do not mix this waste with other waste streams, particularly biohazardous or regular municipal waste.[3][4]

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including stock solutions, cell culture media, and the first rinse of emptied containers, in a separate, leak-proof, and clearly labeled hazardous waste container.[3]

    • The container should be labeled "Hazardous Waste - Liquid Antineoplastic" with the chemical name "this compound".

    • Never dispose of liquid this compound waste down the drain.[3] The practice of sewering hazardous waste pharmaceuticals is prohibited.[5][6]

  • Sharps Waste:

    • All sharps contaminated with this compound (e.g., needles, syringes, glass vials) must be disposed of in a designated, puncture-resistant "Chemo Sharps" container.[7][8]

2. Decontamination of Work Surfaces:

  • Upon completion of work and before disposal procedures, decontaminate all surfaces and equipment by scrubbing with a 70% isopropyl alcohol solution.[2]

3. Packaging for Disposal:

  • Ensure all waste containers are securely sealed to prevent leakage.

  • For off-site transport, follow all applicable Department of Transportation (DOT) regulations for packaging and labeling of hazardous waste.[5]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][4]

  • All this compound waste should be destined for incineration.[7]

Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal process, from waste generation to final disposal.

ASP5878_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_final Final Disposal Solid Solid Waste (PPE, labware) SolidContainer Labeled 'Hazardous Waste - Antineoplastic' Container Solid->SolidContainer Segregate Liquid Liquid Waste (solutions, media) LiquidContainer Labeled 'Hazardous Waste - Liquid Antineoplastic' Container Liquid->LiquidContainer Segregate Sharps Sharps Waste (needles, vials) SharpsContainer Labeled 'Chemo Sharps' Container Sharps->SharpsContainer Segregate EHS EHS/Contractor Pickup SolidContainer->EHS Secure & Store LiquidContainer->EHS Secure & Store SharpsContainer->EHS Secure & Store Incineration Incineration EHS->Incineration Transport

Caption: this compound Disposal Workflow Diagram.

References

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ASP5878

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.